2-Cyano-5-methylbenzenesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDREVAYVNITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381569 | |
| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197960-31-9 | |
| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Cyano-5-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis with applications in the pharmaceutical, dye, and agrochemical industries.
Core Chemical Properties
This compound, also known by its synonyms 2-cyano-5-methylbenzenesulphonyl chloride and 3-(Chlorosulphonyl)-4-cyanotoluene, is a sulfonyl chloride compound.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 197960-31-9 | [1] |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Melting Point | 71 °C | [1] |
| Boiling Point | 382 °C at 760 mmHg | [1] |
| Density | 1.46 g/cm³ | [1] |
| Flash Point | 184.9 °C | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids or oils. | |
| Solubility | No quantitative data available. Generally soluble in organic solvents. | |
| Vapor Pressure | 4.86E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.587 | [1] |
Reactivity and Stability
This compound is a reactive compound, primarily utilized for its electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it a valuable building block in the synthesis of more complex molecules.[1]
The presence of an electron-withdrawing cyano group on the aromatic ring can influence the reactivity of the sulfonyl chloride. It is generally stable under standard conditions but is corrosive and should be handled with care.[1]
Experimental Protocols
General Synthesis of Arenesulfonyl Chlorides
A common method for the synthesis of arenesulfonyl chlorides is the chlorosulfonation of the corresponding arene. An alternative is the reaction of a diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Disclaimer: The following are generalized experimental protocols and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions in a laboratory setting.
Method 1: Chlorosulfonation of 4-Cyanotoluene (Conceptual)
This approach is hypothetical as the starting material and reaction conditions would need to be empirically determined to favor the desired isomer.
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.
-
Reagents: 4-Cyanotoluene is placed in the flask. Chlorosulfonic acid is added to the dropping funnel.
-
Reaction: The flask is cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred 4-cyanotoluene at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Method 2: From 2-Amino-5-methylbenzonitrile (Sandmeyer-type Reaction)
-
Diazotization: 2-Amino-5-methylbenzonitrile is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and saturated with hydrogen chloride gas. Copper(I) chloride is added as a catalyst.
-
Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution.
-
Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is poured into water. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
General Purification Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound is not available, a general approach for a related compound can be adapted:
-
Column: A C18 reversed-phase column is commonly used for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.
-
Detector: A UV detector set at a wavelength where the compound has significant absorbance would be appropriate.
-
Standard Preparation: A standard solution of the purified compound at a known concentration is prepared for quantification.
-
Sample Preparation: The sample to be analyzed is dissolved in a suitable solvent and filtered before injection.
Logical Relationships in Synthesis and Application
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic routes to and applications of this compound.
Experimental Workflow: General Nucleophilic Substitution
The primary utility of this compound is in nucleophilic substitution reactions. The general workflow for such a reaction is depicted below.
Caption: General workflow for a nucleophilic substitution reaction.
Safety Information
This compound is a corrosive and hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[1]
References
In-depth Technical Guide: Elucidation of the Structure of 2-Cyano-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Cyano-5-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Compound Identification and Physicochemical Properties
This compound, identified by the CAS Number 197960-31-9, is a sulfonyl halide derivative of toluene.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₂S | [1][2] |
| Molecular Weight | 215.66 g/mol | [1][3] |
| CAS Number | 197960-31-9 | [1] |
| Melting Point | 71 °C | [1] |
| Boiling Point | 382 °C at 760 mmHg | [1] |
| Density | 1.46 g/cm³ | [1] |
| Refractive Index | 1.587 | [1] |
| Synonyms | 2-cyano-5-methylbenzenesulphonyl chloride; Benzenesulfonyl chloride, 2-cyano-5-methyl-; 2-(Chlorosulphonyl)-4-methylbenzonitrile; 3-(Chlorosulphonyl)-4-cyanotoluene | [1] |
Synthesis of this compound
General Experimental Protocol: Chlorosulfonation of an Aromatic Compound
Materials:
-
Substituted Benzene (e.g., 4-methylbenzonitrile)
-
Chlorosulfonic acid
-
Phosphorus pentachloride or Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (typically 3-5 equivalents) in an ice bath.
-
Slowly add the substituted benzene to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride.
-
The crude product can be further purified by recrystallization or column chromatography.
This is a generalized procedure and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on the analysis of similar structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and cyano groups.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -SO₂Cl) | 8.0 - 8.2 | d | ~8 |
| Aromatic H (meta to -SO₂Cl) | 7.6 - 7.8 | dd | ~8, ~2 |
| Aromatic H (ortho to -CH₃) | 7.4 - 7.6 | d | ~2 |
| Methyl (-CH₃) | 2.4 - 2.6 | s | - |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-SO₂Cl | 140 - 145 |
| C-CN | 135 - 140 |
| C-CH₃ | 145 - 150 |
| C (Aromatic, unsubstituted) | 125 - 135 |
| C-CN (cyano group) | 115 - 120 |
| C-CH₃ (methyl group) | 20 - 25 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium |
| S=O (Sulfonyl, asymmetric stretch) | 1370 - 1400 | Strong |
| S=O (Sulfonyl, symmetric stretch) | 1170 - 1190 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Medium |
| S-Cl | 550 - 650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 215/217 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |
| 180 | [M - Cl]⁺ |
| 152 | [M - SO₂Cl]⁺ |
| 116 | [C₈H₆N]⁺ |
| 90 | [C₇H₆]⁺ |
Experimental Workflows and Data Analysis
The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic approach involving its synthesis via chlorosulfonation followed by comprehensive spectroscopic analysis. The combined data from NMR, FT-IR, and Mass Spectrometry provide unambiguous evidence for the assigned structure. This in-depth understanding is crucial for its application in the development of new chemical entities in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl chloride (CAS 197960-31-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-5-methylbenzenesulfonyl chloride, with the CAS number 197960-31-9, is a versatile organic reagent that serves as a important building block in various chemical syntheses. Its unique structure, featuring a reactive sulfonyl chloride group, a nitrile moiety, and a methyl-substituted benzene ring, makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application in the development of targeted therapeutics, specifically as a precursor to kinase inhibitors.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂S |
| Molecular Weight | 215.66 g/mol |
| Melting Point | 71 °C |
| Boiling Point | 382 °C at 760 mmHg |
| Density | 1.46 g/cm³ |
| Appearance | White to off-white solid |
| Solubility | Reacts with water. Soluble in various organic solvents. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.5-8.5 ppm), with their splitting patterns influenced by the substitution on the benzene ring. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, the methyl carbon, and the carbon attached to the sulfonyl chloride group.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1185 cm⁻¹. A sharp peak around 2230 cm⁻¹ would indicate the presence of the nitrile (C≡N) group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.66 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine.
Synthesis and Reactivity
General Synthesis
Benzenesulfonyl chlorides are typically synthesized through the chlorosulfonation of the corresponding aromatic compound. For this compound, the synthesis would involve the reaction of 4-methylbenzonitrile with chlorosulfonic acid.
Figure 1. General synthetic scheme for this compound.
A detailed experimental protocol for a similar reaction, the synthesis of benzenesulfonyl chloride, is available in Organic Syntheses, which can be adapted for this specific compound.[2]
Reactivity
The primary site of reactivity in this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reaction is fundamental to its application in drug discovery.
Application in Drug Development: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of potent kinase inhibitors for targeted cancer therapy. It serves as a key intermediate in the preparation of compounds like N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide and its analogs.[1] These molecules have been investigated as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.
Synthesis of a Kinase Inhibitor Precursor
The synthesis of the aforementioned sulfonamide involves the reaction of this compound with a substituted aniline derivative.
Experimental Protocol: Synthesis of N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide
-
Dissolve the amine: In a suitable reaction vessel, dissolve 4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline in an appropriate aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Add the sulfonyl chloride: To the stirred solution of the amine, slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction conditions: The reaction is typically carried out at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). The presence of a base like pyridine or triethylamine is often required to neutralize the hydrochloric acid byproduct.
-
Work-up and purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.
Figure 2. Synthesis of a kinase inhibitor precursor.
Role in Signaling Pathways
The resulting sulfonamide derivatives have been shown to act as inhibitors of protein kinases.[3][4] Kinases are enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. In many cancers, certain kinases are constitutively active, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, the sulfonamide compounds can block these aberrant signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.
Figure 3. Inhibition of a generic kinase signaling pathway.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its reactivity allows for the straightforward synthesis of a variety of sulfonamide derivatives that can be tailored to inhibit specific protein kinases involved in oncogenic signaling pathways. This guide has provided a detailed overview of its properties, synthesis, and a critical application, highlighting its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. Cas 197960-31-9,this compound | lookchem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7973031B2 - Staurosporine derivatives as inhibitors of FLT3 receptor tyrosine kinase activity - Google Patents [patents.google.com]
- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 2-Cyano-5-methylbenzenesulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-5-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive sulfonyl chloride and a cyano group, allows for the construction of a diverse array of complex molecules with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.
Introduction
Benzenesulfonyl chlorides are a well-established class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The introduction of additional functional groups onto the benzene ring significantly broadens their synthetic utility. This compound, with its cyano and methyl substituents, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of diverse molecular scaffolds. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamide and sulfonate ester linkages. The cyano group, on the other hand, can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, providing a pathway for further molecular elaboration. This dual reactivity makes this compound a key intermediate in the synthesis of biologically active compounds.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key physicochemical data for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 197960-31-9 | [1] |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 71 °C | [1] |
| Boiling Point | 382 °C at 760 mmHg | [1] |
| Density | 1.46 g/cm³ | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet) |
| ¹³C NMR | Aromatic carbons, Cyano carbon, Methyl carbon, Carbon attached to sulfonyl group |
| IR | C≡N stretch, S=O stretches (symmetric and asymmetric), C-Cl stretch |
| Mass Spec | Molecular ion peak and characteristic fragmentation pattern |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the sulfonation of p-nitrotoluene, followed by reduction of the nitro group, and subsequent Sandmeyer reaction to introduce the cyano group.
Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
A key intermediate in the synthesis is 2-methyl-5-nitrobenzenesulfonyl chloride. A detailed experimental protocol for its synthesis is provided below, based on a patented procedure.
Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride [2]
-
Materials: p-Nitrotoluene, Chlorosulfonic acid, Organic solvent (e.g., chlorobenzene, dichloromethane).
-
Procedure:
-
Dissolve p-nitrotoluene and chlorosulfonic acid in the chosen organic solvent in a suitable reaction vessel. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be in the range of 1:1.2 to 1:1.5.
-
Stir the reaction mixture at a controlled temperature.
-
Upon completion of the reaction (monitored by TLC or other suitable methods), carefully quench the reaction by adding water (0.3-0.4 times the volume of the organic solvent).
-
Wash the organic phase with water (2-3 times) and separate the layers.
-
Concentrate the organic phase under reduced pressure to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.
-
The subsequent steps to convert 2-methyl-5-nitrobenzenesulfonyl chloride to this compound would involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction (diazotization of the amine followed by treatment with a cyanide salt, such as cuprous cyanide).
Role in Organic Synthesis: Synthesis of Sulfonamides
The primary application of this compound in organic synthesis is as an electrophile for the preparation of sulfonamides. The reaction with primary and secondary amines proceeds readily in the presence of a base to afford the corresponding N-substituted sulfonamides.
Caption: General reaction scheme for the synthesis of sulfonamides.
General Experimental Protocol for Sulfonamide Synthesis
The following is a general procedure for the synthesis of sulfonamides from this compound, adapted from literature methods for similar sulfonyl chlorides.
Experimental Protocol: General Synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides
-
Materials: this compound, primary or secondary amine, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
Sulfonamide-containing compounds represent a significant class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. This compound serves as a valuable starting material for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.
While a specific drug currently on the market has been definitively traced back to this compound as a starting material, the structural motif is present in many biologically active compounds. For instance, the cyano-benzenesulfonamide core is a key feature in a variety of enzyme inhibitors.
Potential as Carbonic Anhydrase Inhibitors
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. The inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.
Caption: Simplified pathway of carbonic anhydrase inhibition.
Experimental Workflow and Logic
The development of new therapeutic agents from this compound follows a logical workflow, from initial synthesis to biological evaluation.
Caption: Workflow from synthesis to preclinical studies.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of sulfonamide derivatives and other complex molecules. The methodologies and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. Further exploration of the reactivity of both the sulfonyl chloride and the cyano group will undoubtedly lead to the discovery of new and innovative applications for this important building block.
References
An In-depth Technical Guide to Sulfonyl Chloride Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry of sulfonyl chlorides, a pivotal class of reagents in modern organic synthesis and medicinal chemistry. From their fundamental properties and synthesis to their diverse reactivity and applications, this document serves as a detailed resource for professionals in the field.
Core Concepts in Sulfonyl Chloride Chemistry
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. The sulfur atom in sulfonyl chlorides is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This inherent reactivity makes them powerful reagents for the formation of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in a vast array of pharmaceuticals and other functional molecules.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of sulfonyl chlorides are crucial for their identification, handling, and use in synthesis. Below is a summary of these properties for some common sulfonyl chlorides.
Table 1: Physical Properties of Common Sulfonyl Chlorides
| Sulfonyl Chloride | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Methanesulfonyl chloride | MsCl | CH₃ClO₂S | 114.55 | -32 | 161 | 1.480[1] |
| p-Toluenesulfonyl chloride | TsCl, TosCl | C₇H₇ClO₂S | 190.65 | 69-71 | 134 (10 mmHg)[2] | 1.247[3] |
| Benzenesulfonyl chloride | BsCl | C₆H₅ClO₂S | 176.62 | 14.5 | 251.5 | 1.384 (15°C) |
| 2-Naphthalenesulfonyl chloride | C₁₀H₇ClO₂S | 226.68 | 76-78 | 200 (20 mmHg) | - | |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | 269.75 | 70-73 | - | - |
Table 2: Spectroscopic Data of Common Sulfonyl Chlorides
| Sulfonyl Chloride | IR S=O Stretch (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methanesulfonyl chloride | 1375, 1170 | 3.5 (s, 3H) | 55.0 |
| p-Toluenesulfonyl chloride | 1370, 1175 | 2.4 (s, 3H), 7.4 (d, 2H), 7.8 (d, 2H) | 21.7, 127.9, 130.1, 134.8, 145.6[4] |
| Benzenesulfonyl chloride | 1378, 1185 | 7.6-7.9 (m, 5H) | 127.4, 129.5, 134.9, 143.2[5] |
| 2-Chloroethanesulfonyl chloride | - | 3.8-4.0 (m, 4H) | 41.5, 63.2[6] |
| Isopropylsulfonyl chloride | - | 1.5 (d, 6H), 3.6 (sept, 1H) | 16.8, 64.1[7] |
Note: NMR data are typically recorded in CDCl₃. Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Synthesis of Sulfonyl Chlorides
Several methods are employed for the synthesis of sulfonyl chlorides, with the choice of method depending on the nature of the starting material (aliphatic or aromatic) and the desired scale of the reaction.
From Sulfonic Acids and their Salts
The most common laboratory and industrial preparation of arylsulfonyl chlorides involves the reaction of the corresponding sulfonic acid or its sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8]
Chlorosulfonation of Arenes
Direct chlorosulfonation of aromatic compounds with chlorosulfonic acid (ClSO₃H) is a widely used industrial method for producing arylsulfonyl chlorides.[9]
Oxidative Chlorination of Thiols and Disulfides
Alkyl and aryl thiols or disulfides can be oxidized in the presence of a chlorine source to yield sulfonyl chlorides. Reagents like chlorine gas in aqueous media or N-chlorosuccinimide (NCS) are effective for this transformation.
Key Reactions of Sulfonyl Chlorides
The electrophilic nature of the sulfur atom in sulfonyl chlorides dictates their reactivity, making them susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations.
Sulfonamide Formation
Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides.[2] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
A classic application of this reaction is the Hinsberg test , used to distinguish between primary, secondary, and tertiary amines.
-
Primary amines react to form a sulfonamide that is soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen.
-
Secondary amines form an insoluble sulfonamide that does not dissolve in alkali.
-
Tertiary amines do not react with the sulfonyl chloride under these conditions.
Sulfonate Ester Formation
Alcohols react with sulfonyl chlorides in the presence of a base (commonly pyridine) to yield sulfonate esters. This reaction is of great synthetic utility as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate). Tosylates (TsO-), mesylates (MsO-), and triflates (TfO-) are common sulfonate esters used in nucleophilic substitution and elimination reactions.
Friedel-Crafts Sulfonylation
Arylsulfonyl chlorides can undergo Friedel-Crafts reactions with arenes in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.[9] This reaction is a key method for the synthesis of this important class of compounds.
Addition to Unsaturated Bonds
Under certain conditions, sulfonyl chlorides can add across alkenes and alkynes. These reactions can proceed via radical or ionic mechanisms, leading to the formation of β-chloro sulfones or vinyl sulfones, respectively.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
Example: Synthesis of N-Benzyl-p-toluenesulfonamide
-
To a solution of p-toluenesulfonyl chloride (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure N-benzyl-p-toluenesulfonamide.
General Procedure for the Synthesis of a Sulfonate Ester
Example: Synthesis of Propyl p-Toluenesulfonate
-
In a flask, dissolve propan-1-ol (1.0 mmol) in pyridine (5 mL) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Pour the reaction mixture into ice-cold 2 M HCl (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with saturated aqueous CuSO₄ (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude propyl p-toluenesulfonate.
-
Purify the product by column chromatography if necessary.
Hinsberg Test for Amines
-
To a test tube, add 5 drops of the amine to be tested.
-
Add 10 drops of 10% aqueous NaOH solution and 7 drops of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If a precipitate forms, check its solubility in excess 10% NaOH solution.
-
If the initial mixture is clear, acidify it with concentrated HCl and observe for any precipitate formation.
Applications in Drug Development
The sulfonyl chloride functional group and its derivatives are of paramount importance in the pharmaceutical industry. The ease of formation of stable sulfonamide and sulfonate ester linkages allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, the sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets.
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. For specific handling and disposal procedures, always consult the Safety Data Sheet (SDS) for the particular sulfonyl chloride being used.
References
- 1. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 2. Tosyl chloride CAS#: 98-59-9 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]
- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 6. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]
- 7. ISOPROPYLSULFONYL CHLORIDE(10147-37-2) 1H NMR spectrum [chemicalbook.com]
- 8. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
The Dawn of a New Therapeutic Modality: A Technical Guide to Proteolysis-Targeting Chimeras (PROTACs) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a new modality of targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth exploration of the core principles of PROTAC technology, its applications in medicinal chemistry, and the experimental methodologies crucial for its successful development.
The PROTAC Concept: A Paradigm Shift in Drug Action
Unlike conventional small-molecule inhibitors that block the function of a target protein through binding, PROTACs act catalytically to induce the degradation of the entire protein.[3] This offers several key advantages:
-
Overcoming the "Undruggable" Proteome: PROTACs can target proteins lacking active sites for enzymatic inhibition, such as scaffolding proteins and transcription factors, significantly expanding the druggable proteome.[4][5]
-
Enhanced Selectivity: The requirement for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase provides an additional layer of specificity compared to traditional inhibitors.[4][6]
-
Sub-stoichiometric Activity: As PROTACs are recycled after inducing protein degradation, they can act catalytically, leading to potent and sustained downstream effects at lower concentrations.[3][7]
-
Combating Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.[8]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][7][9] This elegant design allows the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of PROTACs hinges on their ability to co-opt the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS).[6][9] The process unfolds in a cyclical manner:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[4][9][10]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the POI, marking it for degradation.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for clearing unwanted proteins.[7][9]
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can engage another target protein, continuing its catalytic cycle.[3][10]
Figure 1: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.
Key Components of PROTAC Design
The successful development of a PROTAC requires careful consideration and optimization of its three constituent parts.
Ligand for the Protein of Interest (POI)
The choice of the POI ligand is critical for ensuring target specificity. While high-affinity binders are often a starting point, PROTACs have demonstrated that even ligands with moderate to low affinity can effectively induce degradation.[4] This opens up the possibility of repurposing previously failed inhibitor candidates.
E3 Ligase Ligand
Currently, the most commonly utilized E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN), for which potent small-molecule ligands have been developed.[1][11] The selection of the E3 ligase can influence the degradation efficiency and the selectivity profile of the PROTAC.
The Linker
The linker is not merely a passive spacer but plays a crucial role in the stability and efficacy of the ternary complex.[7] The length, composition, and attachment points of the linker must be carefully optimized to allow for a productive interaction between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity and flexibility.[7][12]
Experimental Evaluation of PROTACs
A systematic workflow is essential for the characterization and optimization of novel PROTACs. This typically involves a series of in vitro and cellular assays.
Figure 2: General Experimental Workflow for PROTAC Evaluation.
Quantitative Data Summary
The potency and efficacy of PROTACs are typically quantified by two key parameters:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
The following table summarizes hypothetical data for a series of PROTACs targeting a specific kinase, illustrating how quantitative data is presented for comparison.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Viability (IC50, µM) |
| PROTAC-A | Inhibitor X | VHL Ligand | 8 | 25 | 95 | >10 |
| PROTAC-B | Inhibitor X | VHL Ligand | 12 | 10 | 98 | >10 |
| PROTAC-C | Inhibitor X | CRBN Ligand | 8 | 50 | 85 | 8.5 |
| PROTAC-D | Inhibitor Y | VHL Ligand | 12 | 100 | 70 | >10 |
Detailed Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a fundamental assay to directly measure the reduction in target protein levels.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the PROTAC on cell proliferation and health.[13]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Assay: Use a commercially available reagent such as CellTiter-Glo® or MTT to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13]
-
Cell Treatment: Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the protein of interest.
-
Elution and Western Blot: Elute the immunoprecipitated protein and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.
-
Data Analysis: An increase in high-molecular-weight ubiquitinated protein bands in the PROTAC-treated sample (especially in the presence of MG132) indicates successful target ubiquitination.
Future Directions and Challenges
PROTAC technology is still in its early stages, with significant opportunities for advancement.[4] Key areas of ongoing research include:
-
Expanding the E3 Ligase Toolbox: Identifying and developing ligands for novel E3 ligases to expand the scope and tissue selectivity of PROTACs.[6]
-
Improving Drug-like Properties: Optimizing the physicochemical properties of PROTACs to enhance their oral bioavailability and in vivo efficacy.
-
Understanding and Mitigating Off-Target Effects: Developing strategies to assess and minimize the potential for off-target protein degradation.
The development of PROTACs represents a transformative approach in medicinal chemistry, offering the potential to address previously intractable diseases. As our understanding of this powerful technology deepens, we can expect to see a new generation of highly effective and selective protein-degrading therapeutics entering the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl chloride
This technical guide provides essential information regarding the chemical properties of 2-Cyano-5-methylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Identifier | Value |
| Molecular Formula | C₈H₆ClNO₂S[1][2] |
| Molecular Weight | 215.66 g/mol [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not publicly available within the scope of the conducted search. Researchers should consult specialized chemical synthesis literature or develop protocols based on standard methodologies for analogous sulfonyl chlorides.
Molecular Composition
The structural identity of a compound is fundamentally defined by its elemental composition. The following diagram illustrates the constituent elements of this compound as derived from its molecular formula.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Cyano-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted sulfonamides utilizing 2-Cyano-5-methylbenzenesulfonyl chloride as a key building block. This reagent is particularly valuable in medicinal chemistry for the generation of diverse sulfonamide libraries for drug discovery programs. The protocols outlined below are based on established synthetic methodologies for sulfonamide formation.
Introduction
Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical step in the development of new therapeutic agents. This compound is a versatile reagent that allows for the introduction of a cyanotoluene moiety, which can modulate the physicochemical and pharmacological properties of the final compound. The primary synthetic route to these sulfonamides is the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: General workflow for the synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: General Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Pyridine or Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (pyridine or triethylamine, 2.0-3.0 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure sulfonamide.
Protocol 2: Synthesis of N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide (Example of a complex synthesis)
Materials:
-
4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline (1.0 eq) in anhydrous pyridine.
-
To this solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water, or by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical reaction outcomes for the synthesis of various sulfonamides using this compound, based on typical yields for such reactions.
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | RT | 85-95 |
| 2 | 4-Fluoroaniline | Triethylamine | THF | 8 | RT | 80-90 |
| 3 | Benzylamine | Pyridine | DCM | 6 | RT | 90-98 |
| 4 | Piperidine | Triethylamine | THF | 4 | RT | 88-96 |
| 5 | Morpholine | Pyridine | DCM | 4 | RT | 92-99 |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized sulfonamide.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
-
Melting Point: To assess the purity of solid compounds.
Applications in Drug Discovery and Development
Sulfonamides derived from this compound are valuable scaffolds in medicinal chemistry. The cyanotoluene moiety can participate in various non-covalent interactions with biological targets and can be a site for further chemical modification. For instance, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-cyano-5-methylbenzenesulfonamide is a derivative of a class of compounds investigated as SHP2 phosphatase inhibitors, which are targets for cancer therapy.
Caption: Role of sulfonamide synthesis in the drug discovery pipeline.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
The organic solvents used are flammable and should be handled with care.
-
The bases used (pyridine and triethylamine) are toxic and have strong odors; they should be handled in a well-ventilated fume hood.
Application Notes and Protocols: Synthesis and Biological Relevance of N-Substituted-2-cyano-5-methylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-cyano-5-methylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding a diverse array of N-substituted sulfonamides. This class of compounds is of significant interest in drug discovery due to the versatile biological activities exhibited by the sulfonamide scaffold. The presence of the cyano and methyl groups on the benzene ring can modulate the physicochemical properties and biological potency of the resulting molecules. These application notes provide a detailed overview of the synthesis, reaction mechanism, and potential applications of these compounds, with a focus on their emerging role as enzyme inhibitors and anticancer agents.
Reaction Principle and Mechanism
The synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a protonated sulfonamide intermediate. A base, typically an organic amine like pyridine or triethylamine, is used to neutralize the generated hydrochloric acid, driving the reaction to completion. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of N-substituted-2-cyano-5-methylbenzenesulfonamides.
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes the synthesis of various N-substituted-2-cyano-5-methylbenzenesulfonamides, highlighting the reaction conditions and corresponding yields.
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | Room Temp. | 85-95 |
| 2 | 4-Methylaniline | Triethylamine | Dichloromethane | 12 | Room Temp. | 90 |
| 3 | 4-Methoxyaniline | Pyridine | Dichloromethane | 12 | Room Temp. | 88 |
| 4 | 4-Chloroaniline | Pyridine | Dichloromethane | 12 | Room Temp. | 92 |
| 5 | Benzylamine | Triethylamine | Dichloromethane | 8 | Room Temp. | 95 |
| 6 | Cyclohexylamine | Triethylamine | Dichloromethane | 10 | Room Temp. | 89 |
| 7 | 2-Aminothiazole | Sodium Carbonate | Dichloromethane | 24 | Room Temp. | 34-69 |
| 8 | Amino Acid Esters | - | - | - | - | 60 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-cyano-5-methylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline in anhydrous dichloromethane, add pyridine at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2-cyano-5-methylbenzenesulfonamide.
Protocol for the Synthesis of N-(Thiazol-2-yl)-benzenesulfonamides[1]
Materials:
-
This compound (1.0 eq)
-
2-Aminothiazole (1.0 eq)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-aminothiazole in dichloromethane, add sodium carbonate.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods (e.g., column chromatography) to yield the N-(thiazol-2-yl)-benzenesulfonamide.
Applications in Drug Development
Sulfonamides derived from this compound are valuable scaffolds in medicinal chemistry, demonstrating a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[1][2] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs).[3][4]
Carbonic Anhydrase Inhibition:
Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[3] Sulfonamides can act as potent inhibitors of these enzymes. The primary sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.
The diagram below illustrates the role of CA IX in the tumor microenvironment and its inhibition by sulfonamide-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on Sulfonyl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents that serve as essential building blocks in modern organic synthesis. Their importance is particularly pronounced in the pharmaceutical industry, where they are fundamental for constructing the complex molecular architectures of many drug candidates. The electrophilic nature of the sulfur atom makes sulfonyl chlorides susceptible to attack by a wide range of nucleophiles, most notably amines and alcohols. These reactions lead to the formation of two critical functional groups: sulfonamides and sulfonate esters, both of which are ubiquitous in medicinal chemistry.[1][2] Sulfonamides are a key component of numerous antibacterial drugs, diuretics, and enzyme inhibitors, while sulfonate esters are primarily used to convert poor leaving groups (alcohols) into excellent ones, facilitating subsequent nucleophilic substitution reactions.[2][3][4]
The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom, although an addition-elimination pathway can also be considered depending on the reactants and conditions.[5][6] This document provides detailed protocols, reaction data, and mechanistic diagrams for the nucleophilic substitution on sulfonyl chlorides to synthesize sulfonamides and sulfonate esters.
General Reaction Mechanism
The core of the reaction involves the attack of a nucleophile (Nu:) on the electron-deficient sulfur atom of the sulfonyl chloride. The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur, making it a strong electrophile. The nucleophile displaces the chloride ion, which acts as the leaving group. A base is typically required to neutralize the acidic proton introduced by the nucleophile (e.g., from an amine or alcohol).[3][7]
Caption: General nucleophilic substitution on a sulfonyl chloride.
Application I: Synthesis of Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides.[1] This reaction, often conducted in the presence of a base like pyridine or triethylamine, is robust and high-yielding.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol details the reaction of p-toluenesulfonyl chloride with benzylamine.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure sulfonamide.
Data Presentation: Sulfonylation of Various Amines
The following table summarizes representative yields for the sulfonylation of different amines under solvent-free, microwave-assisted conditions.
| Entry | Amine | Sulfonyl Chloride | Product | Time (min) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | N-Phenyltosylamide | 5 | 92 |
| 2 | 4-Chloroaniline | p-Toluenesulfonyl chloride | N-(4-Chlorophenyl)tosylamide | 5 | 95 |
| 3 | Piperidine | p-Toluenesulfonyl chloride | 1-(Tosyl)piperidine | 8 | 90 |
| 4 | Ethyl 2-aminoacetate | p-Toluenesulfonyl chloride | Ethyl 2-(tosylamino)acetate | 7 | 85 |
| 5 | L-Phenylalanine methyl ester | p-Toluenesulfonyl chloride | Methyl (S)-2-(tosylamino)-3-phenylpropanoate | 10 | 80 |
| Data adapted from a study on microwave-assisted, solvent-free sulfonylation.[7] |
Logical Workflow: Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of sulfonamides.
Application II: Synthesis of Sulfonate Esters (Alcohol Activation)
Alcohols are poor leaving groups in nucleophilic substitution reactions. Reacting an alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine converts the hydroxyl group into a sulfonate ester.[3] The resulting sulfonate anion is an excellent leaving group due to the charge delocalization afforded by the sulfonyl group, making it readily displaceable by a wide range of nucleophiles.[4] A key feature of this reaction is the retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the activation step.[3][8]
Experimental Protocol: Tosylation of a Primary Alcohol
This protocol details the conversion of a primary alcohol to a tosylate.
Materials:
-
Primary Alcohol (e.g., 1-pentanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C. Ensure the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Common Sulfonylating Agents for Alcohols
| Sulfonyl Chloride | Name | Abbreviation | Leaving Group | Key Feature |
| CH₃SO₂Cl | Methanesulfonyl chloride | MsCl | Mesylate (OMs) | Good, general-purpose activating group. |
| p-CH₃C₆H₄SO₂Cl | p-Toluenesulfonyl chloride | TsCl | Tosylate (OTs) | Excellent, widely used, often crystalline. |
| CF₃SO₂Cl | Trifluoromethanesulfonyl chloride | TfCl | Triflate (OTf) | Extremely good leaving group, for unreactive systems. |
| Information compiled from general organic chemistry knowledge and search results.[3] |
Signaling Pathway: Alcohol Activation and Subsequent Substitution
This diagram illustrates the two-step sequence where an alcohol is first activated and then undergoes an Sₙ2 reaction with a nucleophile, resulting in an overall inversion of stereochemistry relative to the starting alcohol.
Caption: Workflow for Sₙ2 reaction of a chiral alcohol via tosylation.
References
Application Notes and Protocols: Palladium-Catalyzed Desulfitative Arylation with 2-Cyano-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed desulfitative arylation of C-H bonds utilizing 2-Cyano-5-methylbenzenesulfonyl chloride as an arylating agent. This methodology offers a practical and efficient route for the synthesis of biaryl and heteroaryl compounds, which are pivotal structural motifs in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The desulfitative arylation, a variant of these reactions, employs arylsulfonyl chlorides as stable, readily available, and cost-effective aryl sources. The reaction proceeds via the extrusion of sulfur dioxide, leading to the formation of an arylpalladium intermediate that subsequently couples with a C-H bond of a suitable partner. This approach is particularly valuable as it often obviates the need for pre-functionalized starting materials, such as organometallic reagents.
The use of this compound as a coupling partner is of significant interest due to the presence of the cyano group, a versatile functional handle that can be further elaborated into various nitrogen-containing heterocycles or other functional groups prevalent in pharmaceutical agents.
Key Features
-
High Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, including nitriles, halides, and ethers.
-
Direct C-H Functionalization: This methodology allows for the direct arylation of C-H bonds, avoiding the synthesis of organometallic precursors.
-
Readily Available Starting Materials: Arylsulfonyl chlorides are generally stable and easily accessible reagents.
Applications
-
Medicinal Chemistry: Synthesis of complex biaryl and heteroaryl scaffolds for drug discovery. The products of this reaction can serve as key intermediates for the synthesis of bioactive molecules.
-
Materials Science: Preparation of novel organic materials with tailored electronic and photophysical properties.
-
Agrochemicals: Development of new pesticides and herbicides containing biaryl structures.
Data Presentation
The following table summarizes the yields obtained in a palladium-catalyzed desulfitative C-H arylation of benzo[d]oxazole with various arenesulfonyl chlorides, demonstrating the scope of the reaction. While a specific yield for this compound is not provided in the cited literature, the successful coupling of 4-cyanobenzenesulfonyl chloride with a 68% yield indicates that cyano-substituted substrates are well-tolerated.
| Entry | Arenesulfonyl Chloride | Product | Yield (%) |
| 1 | Benzenesulfonyl chloride | 2-Phenylbenzo[d]oxazole | 82 |
| 2 | 4-Methylbenzenesulfonyl chloride | 2-(p-Tolyl)benzo[d]oxazole | 85 |
| 3 | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxyphenyl)benzo[d]oxazole | 88 |
| 4 | 4-Fluorobenzenesulfonyl chloride | 2-(4-Fluorophenyl)benzo[d]oxazole | 75 |
| 5 | 4-Chlorobenzenesulfonyl chloride | 2-(4-Chlorophenyl)benzo[d]oxazole | 72 |
| 6 | 4-Bromobenzenesulfonyl chloride | 2-(4-Bromophenyl)benzo[d]oxazole | 70 |
| 7 | 4-Cyanobenzenesulfonyl chloride | 2-(4-Cyanophenyl)benzo[d]oxazole | 68 |
| 8 | 4-Nitrobenzenesulfonyl chloride | 2-(4-Nitrophenyl)benzo[d]oxazole | 65 |
| 9 | 2-Methylbenzenesulfonyl chloride | 2-(o-Tolyl)benzo[d]oxazole | 76 |
| 10 | 1-Naphthalenesulfonyl chloride | 2-(Naphthalen-1-yl)benzo[d]oxazole | 78 |
Data adapted from a study on the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides.
Experimental Protocols
The following is a detailed protocol for the palladium-catalyzed desulfitative arylation of a C-H bond with an arenesulfonyl chloride. This protocol is adapted from the successful coupling of 4-cyanobenzenesulfonyl chloride and can be applied to this compound with optimization as needed.
Reaction: Palladium-Catalyzed Desulfitative C-H Arylation of Benzo[d]oxazole with this compound (Adapted Protocol)
Materials:
-
Benzo[d]oxazole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add benzo[d]oxazole (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.05 mmol, 10 mol%), copper(I) iodide (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times to ensure an inert environment.
-
Add anhydrous 1,4-dioxane (2.0 mL) to the Schlenk tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-cyano-5-methylphenyl)benzo[d]oxazole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed desulfitative arylation.
Experimental Workflow
Caption: General experimental workflow for the desulfitative arylation.
Application Notes: 2-Cyano-5-methylbenzenesulfonyl Chloride as a Versatile Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and purity. The 2-cyano-5-methylbenzenesulfonyl group, introduced by reacting an amine with 2-cyano-5-methylbenzenesulfonyl chloride, emerges as a valuable addition to the chemist's toolkit for amine protection. This application note provides detailed protocols and data for the use of this reagent, highlighting its advantages, particularly its unique deprotection conditions which offer orthogonality to many common amine protecting groups.
The 2-cyano-5-methylbenzenesulfonyl group is analogous to the well-established nosyl (2-nitrobenzenesulfonyl) and other cyanobenzenesulfonyl protecting groups. Its electron-withdrawing cyano group acidifies the N-H proton of the resulting sulfonamide, facilitating subsequent alkylation reactions (the Fukuyama amine synthesis).[1] Crucially, this electron deficiency also renders the aromatic ring susceptible to nucleophilic aromatic substitution, enabling a mild deprotection strategy using thiols, a feature that distinguishes it from the more robust tosyl group.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₂S | [2] |
| Molecular Weight | 215.66 g/mol | [2] |
| CAS Number | 197960-31-9 | [2] |
| Melting Point | 71 °C | [2] |
| Boiling Point | 382 °C at 760 mmHg | [2] |
| Appearance | White to off-white solid | |
| Synonyms | 2-cyano-5-methylbenzenesulphonyl chloride, 3-(Chlorosulphonyl)-4-cyanotoluene | [2] |
Application and Advantages
The 2-cyano-5-methylbenzenesulfonyl protecting group offers several advantages:
-
Mild Deprotection Conditions: Cleavage is achieved under mild, basic conditions using a thiol nucleophile, which is orthogonal to many acid-labile (e.g., Boc, trityl) and hydrogenolysis-labile (e.g., Cbz, benzyl) protecting groups.[3][4]
-
Activation for Further Functionalization: The resulting sulfonamide is sufficiently acidic to allow for N-alkylation or arylation under basic conditions, similar to the Fukuyama amine synthesis.[1]
-
Crystalline Derivatives: The protected sulfonamides are often crystalline solids, which facilitates their purification by recrystallization.[2]
-
Stability: The sulfonamide linkage is robust and stable to a wide range of reaction conditions that do not involve strong nucleophiles or reducing agents.
Experimental Protocols
Protection of Primary and Secondary Amines
This protocol describes the general procedure for the protection of primary and secondary amines using this compound.
Reaction Scheme:
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., triethylamine, pyridine, or aqueous NaOH)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv.) in anhydrous DCM or THF.
-
Add the base (1.5-2.0 equiv.). For primary amines, an aqueous base like NaOH can also be used.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equiv.) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amine Protection (Representative Examples):
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Dibutylamine | 1.0 M NaOH (aq) | Water | - | 94 | [5] |
| 1-Octylamine | 1.0 M NaOH (aq) | Water | - | 98 | [5] |
| Hexamethylenimine | 1.0 M NaOH (aq) | Water | - | 97 | [5] |
| Esters of amino acids | - | - | - | High | [6] |
Note: The yields presented for analogous reactions with benzenesulfonyl chloride are expected to be comparable for this compound.
Deprotection of 2-Cyano-5-methylbenzenesulfonamides
This protocol is based on the Fukuyama deprotection methodology, which is applicable to cyanobenzenesulfonamides.[1][2]
Reaction Scheme:
Materials:
-
2-Cyano-5-methylbenzenesulfonamide derivative
-
Thiol (e.g., thiophenol, 2-mercaptoethanol)
-
Base (e.g., potassium carbonate, DBU)
-
Solvent (e.g., acetonitrile, DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the 2-cyano-5-methylbenzenesulfonamide (1.0 equiv.) in the chosen solvent.
-
Add the base (2.0-3.0 equiv.).
-
Add the thiol (2.0-5.0 equiv.). A larger excess may be required for the deprotection of primary sulfonamides.[7]
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data for Amine Deprotection (Analogous Systems):
| Protected Amine | Thiol | Base | Solvent | Reaction Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 40 min (50 °C) | High | [1] |
| 4-Cyanobenzenesulfonamides of secondary amines | Thiol | Base | - | - | Clean cleavage | [2] |
Visualizations
Experimental Workflow for Amine Protection and Deprotection
Caption: General workflow for the protection of amines and deprotection of the resulting sulfonamides.
Deprotection Mechanism of 2-Cyanobenzenesulfonamides
Caption: Proposed mechanism for the thiol-mediated deprotection via a Meisenheimer complex.
Orthogonality Comparison with Other Protecting Groups
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of β-Arylated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of β-arylated thiophenes, a critical structural motif in pharmaceuticals and organic electronic materials. The protocols focus on modern palladium-catalyzed direct C-H arylation methods, which offer significant advantages over traditional cross-coupling reactions by avoiding the pre-functionalization of the thiophene ring.
Introduction
The selective functionalization of thiophenes at the β-position has historically been a synthetic challenge due to the higher intrinsic reactivity of the α-positions.[1][2] However, recent advancements in catalysis have enabled highly regioselective direct C-H arylation at the β-carbon.[3][4][5] This application note details a robust and operationally simple protocol for the direct β-arylation of thiophenes and benzo[b]thiophenes at room temperature using aryl iodides as coupling partners.[3][4] This method is notable for its mild reaction conditions, broad functional group tolerance, and high yields.[3][4]
Reaction Principle
The described methodology is based on a palladium-catalyzed direct C-H activation/arylation reaction. While several mechanistic pathways could be envisioned, kinetic evidence suggests a Heck-type mechanism involving a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination.[4][5] This pathway accounts for the observed high regioselectivity for the β-position.[4]
Caption: General workflow for the direct β-arylation of thiophenes.
Experimental Protocols
Protocol 1: Room-Temperature Direct β-Arylation of Benzo[b]thiophene
This protocol is adapted from a highly efficient method for the regioselective β-arylation of benzo[b]thiophenes and thiophenes at room temperature.[3][4]
Materials:
-
Benzo[b]thiophene
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
To a vial, add benzo[b]thiophene (1.0 equivalent), the desired aryl iodide (1.5 equivalents), silver(I) carbonate (0.75 equivalents), and Pd₂(dba)₃·CHCl₃ (2.5 mol %).
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve the desired concentration (e.g., 0.75 mmol of benzo[b]thiophene in 0.84 mL of HFIP).
-
Stir the reaction mixture at 24 °C for 16 hours. The reaction can be carried out in a flask open to the air.[3]
-
Upon completion, dilute the mixture with ethyl acetate.
-
Filter the resulting suspension through a plug of silica gel, washing the silica with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure β-arylated benzo[b]thiophene.
Note: For electron-poor iodoarenes, the addition of a phosphine ligand such as P(p-C₆H₄OMe)₃ (5 mol %) and an increase in temperature to 50 °C may be necessary to achieve good yields.[3][4]
Data Presentation: Substrate Scope for β-Arylation of Benzo[b]thiophene
The following table summarizes the results for the direct C-H arylation of benzo[b]thiophene with various iodoarenes, demonstrating the method's broad functional group tolerance.[3][4]
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) | C3/C2 Ratio |
| 1 | 4-Iodotoluene | 3-(p-Tolyl)benzo[b]thiophene | 95 | >99:1 |
| 2 | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 96 | >99:1 |
| 3 | 1-Iodo-4-(tert-butyl)benzene | 3-(4-(tert-Butyl)phenyl)benzo[b]thiophene | 93 | >99:1 |
| 4 | 4-Iodobenzaldehyde | 4-(Benzo[b]thiophen-3-yl)benzaldehyde | 88 | >99:1 |
| 5 | Methyl 4-iodobenzoate | Methyl 4-(benzo[b]thiophen-3-yl)benzoate | 91 | >99:1 |
| 6 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)benzo[b]thiophene | 85 | >99:1 |
| 7 | 1-Chloro-4-iodobenzene | 3-(4-Chlorophenyl)benzo[b]thiophene | 90 | >99:1 |
| 8 | (S)-N-Boc-4-iodo-phenylalanine methyl ester | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(benzo[b]thiophen-3-yl)phenyl)propanoate | 89 | >99:1 |
| 9 | N-(4-Iodophenyl)acetamide | N-(4-(Benzo[b]thiophen-3-yl)phenyl)acetamide | 84 | >99:1 |
Reactions were carried out on a 0.75 mmol scale. Yields are for isolated products. The C3/C2 ratio was determined by GC-MS analysis of the crude reaction mixture.[3][4]
Protocol 2: Regioselective C-4 Arylation of Substituted Thiophenes
This protocol extends the methodology to C-2 and C-3 substituted thiophenes, achieving arylation at the C-4 position with high regioselectivity.[3][4]
Materials:
-
Substituted thiophene (e.g., 2-methylthiophene, 3-methylthiophene)
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the benzo[b]thiophene with the desired substituted thiophene.
-
The reaction is typically stirred at 50 °C to facilitate the reaction with these substrates.
-
Work-up and purification steps are identical to Protocol 1.
Data Presentation: C-4 Arylation of Substituted Thiophenes
| Entry | Thiophene Substrate | Product | Yield (%) | Regioselectivity (C4 vs. others) |
| 1 | 2-Methylthiophene | 2-Methyl-4-(p-tolyl)thiophene | 78 | >99:1 |
| 2 | 3-Methylthiophene | 3-Methyl-4-(p-tolyl)thiophene | 92 | >99:1 |
| 3 | 2-Ethylthiophene | 2-Ethyl-4-(p-tolyl)thiophene | 85 | >99:1 |
| 4 | 2-Chlorothiophene | 2-Chloro-4-(p-tolyl)thiophene | 65 | >99:1 |
| 5 | Thiophene-2-carbaldehyde | 4-(p-Tolyl)thiophene-2-carbaldehyde | 55 | >99:1 |
Reactions were carried out on a 0.75 mmol scale with 4-iodotoluene at 50 °C. Yields are for isolated products. Regioselectivity was determined by GC-MS of the crude reaction mixture.[3][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed catalytic cycle for the direct β-arylation of thiophenes, highlighting the key steps of oxidative addition, carbopalladation, and β-hydride elimination.
Caption: Proposed catalytic cycle for the direct β-arylation of thiophenes.
Alternative Methodologies
While direct C-H arylation is a powerful tool, traditional cross-coupling reactions remain relevant, particularly when specific pre-functionalized thiophenes are readily available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a thienylboronic acid or ester with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling: [6]
-
In a flask, combine the 3-thienylboronic acid (1.0 eq), aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling utilizes an organotin reagent, such as a 3-stannylthiophene, reacting with an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback.[7]
These protocols provide a foundation for the synthesis of β-arylated thiophenes, enabling researchers to access these valuable compounds for applications in drug discovery and materials science. The choice of method will depend on substrate availability, functional group tolerance, and desired scale. The direct arylation method presented offers a mild, efficient, and atom-economical approach.
References
- 1. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-Cyano-5-methylbenzenesulfonyl Chloride in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functional polymers using 2-cyano-5-methylbenzenesulfonyl chloride. This versatile reagent allows for the introduction of both a reactive sulfonate ester and a cyano group, enabling a wide range of post-polymerization modifications and the development of polymers with tailored properties for applications in drug delivery, diagnostics, and materials science.
Introduction
This compound is an aromatic sulfonyl chloride that serves as a valuable tool in polymer chemistry. Its reactivity with nucleophiles, such as hydroxyl and amine groups, allows for the functionalization of various polymer backbones.[1] The resulting sulfonate ester is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions for the introduction of a wide array of functional moieties. The presence of the cyano group offers an additional site for chemical modification or can be utilized for its inherent properties.
This document outlines protocols for the post-polymerization modification of hydroxyl-containing polymers and the conceptual framework for its use as an initiator in controlled radical polymerization and in the synthesis of polymeric scavengers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for safe handling, reaction setup, and purification procedures.
| Property | Value | Reference |
| CAS Number | 197960-31-9 | [1] |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Melting Point | 71 °C | [1] |
| Boiling Point | 382 °C at 760 mmHg | [1] |
| Density | 1.46 g/cm³ | [1] |
Applications in Functional Polymer Synthesis
Post-Polymerization Modification of Hydroxyl-Containing Polymers
One of the primary applications of this compound is the functionalization of polymers bearing hydroxyl groups, such as polyvinyl alcohol (PVA) and cellulose derivatives. The reaction introduces a 2-cyano-5-methylbenzenesulfonate group, which can then be substituted by various nucleophiles.
Experimental Protocol: Functionalization of Polyvinyl Alcohol (PVA)
This protocol describes a general procedure for the reaction of PVA with this compound.
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution of PVA: Dissolve PVA in anhydrous DMF at an appropriate concentration (e.g., 5-10% w/v) with gentle heating and stirring until a clear solution is obtained.
-
Reaction Setup: Cool the PVA solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of a solution of this compound in a minimal amount of anhydrous DMF. The molar ratio of the sulfonyl chloride to the hydroxyl groups of PVA should be optimized based on the desired degree of substitution.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for 12-24 hours with continuous stirring.
-
Precipitation and Washing: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents and byproducts.
-
Dialysis: Redissolve the polymer in a suitable solvent (e.g., DMF or water, depending on the degree of substitution) and purify by dialysis against the chosen solvent for 2-3 days to remove any remaining low molecular weight impurities.
-
Drying: Lyophilize or dry the purified polymer under vacuum to obtain the final product.
Characterization:
The degree of substitution can be determined using techniques such as ¹H NMR spectroscopy (by comparing the integration of the aromatic protons of the sulfonate group to the protons of the polymer backbone) and elemental analysis (for nitrogen and sulfur content).
Logical Workflow for Post-Polymerization Modification
Caption: Workflow for the functionalization of hydroxyl-containing polymers.
Initiator for Controlled Radical Polymerization
Aryl sulfonyl chlorides have been demonstrated to be effective initiators for metal-catalyzed living radical polymerization.[2] this compound can theoretically be used to initiate the polymerization of various monomers, such as styrene and acrylates, leading to polymers with a 2-cyano-5-methylbenzenesulfonyl terminal group.
Conceptual Signaling Pathway for Initiation
Caption: Conceptual pathway for controlled radical polymerization.
Synthesis of Polymeric Scavengers
Polymers functionalized with sulfonyl chloride groups can act as effective scavengers for nucleophilic species, such as excess amines or other nucleophilic reagents, in chemical reactions. This simplifies purification by allowing for the removal of unreacted starting materials through filtration.
General Experimental Protocol for Scavenger Resin Synthesis
This protocol outlines a generalized approach for immobilizing this compound onto a polymer support.
Materials:
-
Polymer support with reactive groups (e.g., hydroxyl-functionalized resin)
-
This compound
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
Procedure:
-
Swell the Resin: Swell the polymer support in the anhydrous solvent for 1-2 hours.
-
Reaction: Add the anhydrous base and a solution of this compound in the same solvent to the swollen resin.
-
Agitation: Gently agitate the reaction mixture at room temperature for 24-48 hours.
-
Washing: Filter the functionalized resin and wash sequentially with the reaction solvent, a quenching solvent (e.g., methanol), water, and then the reaction solvent again to remove all soluble impurities.
-
Drying: Dry the scavenger resin under vacuum.
Workflow for Polymeric Scavenger Application
Caption: Synthesis and application of a polymeric scavenger.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry place away from moisture.
Conclusion
This compound is a promising reagent for the synthesis of functional polymers. While direct polymerization of this compound is not typical, its utility in post-polymerization modification opens up a vast chemical space for creating polymers with tailored functionalities. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this compound in their specific applications, from developing novel drug delivery systems to creating advanced materials. Further optimization of the presented general protocols will be necessary for specific polymer systems and desired outcomes.
References
Application Notes and Protocols for the Hydrolysis of 2-Cyano-5-methylbenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the cyano group in 2-cyano-5-methylbenzenesulfonyl chloride and its derivatives represents a critical transformation in synthetic organic chemistry, yielding the corresponding 2-carboxy-5-methylbenzenesulfonyl chloride. This resulting carboxylic acid is a versatile intermediate in the development of a variety of pharmaceutical agents, agrochemicals, and dyes.[1] The presence of both a reactive sulfonyl chloride and a carboxylic acid moiety allows for diverse subsequent reactions, making it a valuable building block in the synthesis of complex molecules.[1]
These application notes provide detailed protocols for the acid- and base-catalyzed hydrolysis of this compound derivatives, a summary of comparative quantitative data, and an overview of the applications of the resulting products in drug development.
Chemical Transformation
The fundamental transformation involves the conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) through the addition of water.[2][3] This reaction can be effectively catalyzed by either acid or base, with the choice of catalyst often depending on the overall stability of the substrate and the desired reaction kinetics.
General Reaction Scheme:
References
Application Notes and Protocols for the Reduction of 2-Cyano-5-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 2-Cyano-5-methylbenzenesulfonyl chloride. The primary product of this reduction is 2-(aminomethyl)-5-methylbenzenesulfonyl chloride, a valuable intermediate in pharmaceutical synthesis. A critical challenge in this transformation is the chemoselective reduction of the nitrile in the presence of the reactive sulfonyl chloride moiety. These notes discuss various methodologies, including borane-mediated reductions, catalytic hydrogenation, and reactions with modified borohydrides, to achieve this selectivity. Potential side reactions and strategies to minimize them are also addressed.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a route to valuable amine building blocks.[1] The substrate, this compound, presents a specific challenge due to the presence of the sulfonyl chloride group, which is susceptible to reduction by strong hydride reagents.[1] Therefore, the choice of reducing agent and reaction conditions is crucial to selectively reduce the nitrile group while preserving the sulfonyl chloride. This document outlines several effective protocols for this transformation, with a focus on methods that offer high chemoselectivity.
The primary transformation is as follows:
Reaction Scheme:
Reduction Methodologies and Experimental Protocols
Several methods can be employed for the reduction of the nitrile in this compound. The selection of the appropriate method will depend on factors such as available equipment, safety considerations, and desired scale.
Borane-Mediated Reduction
Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective for the selective reduction of nitriles in the presence of other reducible functional groups like sulfones.[1] This method is advantageous as it avoids the use of strong nucleophilic hydrides that can attack the sulfonyl chloride and allows for a non-aqueous work-up.[1]
Experimental Protocol: Reduction using Borane-Tetrahydrofuran (BH3·THF)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1 equivalent).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Cooling: The solution is cooled to 0-5 °C using an ice bath.
-
Reagent Addition: A 1.0 M solution of BH3·THF in THF (2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0-5 °C, followed by the addition of 1 M hydrochloric acid.
-
Work-up and Isolation: The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation is an economical and effective method for the reduction of nitriles to primary amines.[2] However, potential side reactions include the formation of secondary and tertiary amines and the reduction of the sulfonyl chloride group.[3] The addition of ammonia or ammonium hydroxide can help to suppress the formation of amine byproducts.[3]
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
-
Catalyst Preparation: A high-pressure hydrogenation reactor (autoclave) is charged with Raney Nickel catalyst (5-10% by weight of the substrate) as a slurry in ethanol.
-
Reaction Mixture: A solution of this compound (1 equivalent) in ethanol containing 5-10% aqueous ammonia is added to the reactor.
-
Hydrogenation: The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: The mixture is stirred vigorously and heated to a temperature of 50-80 °C.
-
Monitoring: The reaction is monitored by the uptake of hydrogen.
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude product.
Modified Sodium Borohydride Reduction
Sodium borohydride (NaBH4) alone is generally not a strong enough reducing agent for nitriles. However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride or cobalt(II) chloride. This system provides a milder alternative to LiAlH4 and can offer good selectivity.
Experimental Protocol: Reduction using Sodium Borohydride and Nickel(II) Chloride
-
Reaction Setup: A round-bottom flask is charged with this compound (1 equivalent) and Nickel(II) Chloride hexahydrate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (4-6 equivalents) is added portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 4-6 hours.
-
Monitoring: The reaction is monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Data Presentation
The following tables summarize typical reaction conditions for the reduction of aromatic nitriles using the described methods. Note that these are representative conditions and may require optimization for the specific substrate, this compound.
Table 1: Borane-Mediated Reduction of Aromatic Nitriles
| Substrate (Analogous) | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/cat. LiBH4 | THF | 25 °C | 5 | 99 | [4] |
| 4-Methoxybenzonitrile | Diisopropylaminoborane/cat. LiBH4 | THF | Reflux | N/A | 80 | [4] |
| 2-Nitrobenzonitrile | BH3·THF | 2-MeTHF | Room Temp | 16 | 84 | [5] |
Table 2: Catalytic Hydrogenation of Aromatic Nitriles
| Substrate (Analogous) | Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ni/NiO@C | H2O | 10 | 120 °C | 4 | >99 | [6] |
| Halogenated Nitriles | Pd/C with modifiers | Various | N/A | N/A | N/A | N/A | [7] |
Table 3: Modified Sodium Borohydride Reduction of Nitriles
| Substrate (Analogous) | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aromatic Nitriles | NaBH4 / FeCl3 | N/A | Mild | N/A | Moderate | [8] |
| Various Nitriles | NaBH4 / NiCl2 | Methanol | Room Temp | N/A | Good | [9] |
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the reduction of the nitrile to a primary amine.
Experimental Workflow
References
- 1. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 8. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges in sulfonamide synthesis, with a focus on improving reaction yields and purity.
Troubleshooting Guides
Low yields and purification difficulties are common hurdles in sulfonamide synthesis. The following sections provide structured guidance to identify and resolve these issues.
Problem: Low or No Product Yield
A low yield of the desired sulfonamide is one of the most frequent challenges. This can stem from a variety of factors, from the quality of your reagents to the specifics of your reaction setup.
Initial Checks & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Poor Reagent Quality | Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which will not react.[1] Sulfonyl Chloride: Use a freshly opened bottle or purify before use. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] Solvent: Use anhydrous (dry) solvents to prevent hydrolysis of the sulfonyl chloride.[1] Base: Ensure tertiary amine bases (e.g., triethylamine, pyridine) are pure and dry. |
| Suboptimal Reaction Conditions | Stoichiometry: A common starting point is a 1:1 molar ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1] Temperature: Most reactions are run at 0 °C to room temperature.[1] For slow reactions, gentle heating may be necessary, but excessive heat can promote side reactions. For some substrates, temperatures as low as -78°C may be optimal to minimize side reactions. Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from moisture and oxygen.[1] |
| Low Reactivity of Starting Materials | Sterically Hindered or Electron-Deficient Amines: These amines are less nucleophilic and react more slowly. Consider increasing the reaction temperature, using a more forcing solvent, or adding a catalyst like 4-dimethylaminopyridine (DMAP).[2] DMAP forms a more reactive sulfonyl-DMAP intermediate. Unstable Sulfonylating Agent: If the sulfonyl chloride is prone to degradation, consider using more stable alternatives like sulfonyl fluorides. |
| Side Reactions | Hydrolysis of Sulfonyl Chloride: This is a common competing reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[1] If an aqueous workup is necessary, perform it quickly at a low temperature. Bis-sulfonylation of Primary Amines: For sterically unhindered primary amines, the formation of a di-sulfonylated product is a possible side reaction. Using a bulky base or adding the sulfonyl chloride slowly can sometimes mitigate this. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Problem: Purification Challenges
Even with a successful reaction, isolating the pure sulfonamide can be challenging.
Common Purification Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Multiple Spots on TLC | Incomplete reaction, presence of starting materials, or side products. | Co-spotting: Spot your crude mixture alongside the starting materials on the same TLC plate to identify them. Solvent System: Optimize the TLC solvent system for better separation. For amines that streak, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve spot shape.[3] Purification: Use flash column chromatography with the optimized solvent system. |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the sulfonamide, or the compound is separating from the solution as a liquid instead of crystallizing. | Use a lower-boiling point solvent for recrystallization. Ensure you are using the minimum amount of hot solvent to dissolve your product. If oiling persists, try redissolving the oil in more solvent and cooling very slowly, or try a different solvent system altogether. |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be cautious, as excess charcoal can also adsorb your product, reducing the yield.[4] |
General Purification Workflow
Caption: A standard workflow for the purification and isolation of sulfonamides.
Experimental Protocols
Protocol 1: Standard Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using conventional heating.[1]
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Amine Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most common initial checks I should perform? A1: When troubleshooting a low-yield synthesis, begin by checking the fundamentals.[1] Ensure your amine, sulfonyl chloride, solvent, and base are pure and anhydrous.[1] Verify the stoichiometry of your reactants; a 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of base is a good starting point.[1] Also, confirm that your reaction temperature is appropriate and that the reaction is being conducted under an inert atmosphere to prevent reagent decomposition.[1]
Q2: I am working with a sterically hindered amine, and the reaction is not proceeding. What can I do? A2: Sterically hindered amines are less nucleophilic and react more slowly. To improve the yield, you can try increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be effective, as it forms a more reactive intermediate with the sulfonyl chloride.[2]
Q3: My TLC plate shows a streak instead of a clean spot for my product. What does this mean? A3: Streaking on a TLC plate can be caused by several factors. You may have overloaded the plate with too much sample. Some highly acidic or basic compounds can also interact strongly with the silica gel, causing streaking. To remedy this, you can try adding a few drops of an acid (like formic acid) or a base (like ammonia) to your eluting solvent to improve the spot shape.[5]
Q4: How do I choose the right solvent for recrystallizing my sulfonamide? A4: The ideal recrystallization solvent is one in which your sulfonamide is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4] It is good practice to perform small-scale solubility tests with a few candidate solvents to find the best one for your specific product and impurities.[4] Alcohols and esters are often suitable choices for sulfonamides.[4]
Q5: What is the purpose of the base in the reaction? A5: The reaction between an amine and a sulfonyl chloride generates hydrogen chloride (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl formed during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
References
2-Cyano-5-methylbenzenesulfonyl chloride stability and storage conditions
This technical support guide provides essential information on the stability and storage of 2-Cyano-5-methylbenzenesulfonyl chloride for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its sensitivity to moisture.[1][2] As a sulfonyl chloride, it readily reacts with water, leading to hydrolysis. This reaction degrades the compound, forming the corresponding sulfonic acid and hydrochloric acid. The presence of an electron-withdrawing cyano group can make the sulfonyl chloride more susceptible to nucleophilic attack, potentially accelerating this degradation.[3]
Q2: What are the signs of degradation?
A2: Visual signs of degradation can include a change in the physical appearance of the compound, such as clumping or discoloration. A pungent, acidic odor may become more pronounced due to the formation of hydrochloric acid from hydrolysis. For experimental validation, you may observe unexpected results, such as lower yields or the appearance of impurities in analytical tests like NMR or chromatography.
Q3: How does temperature affect the stability of this compound?
A3: While the compound is chemically stable at standard room temperature, elevated temperatures can accelerate degradation.[1] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas. For this reason, it is crucial to adhere to the recommended storage temperatures.
Storage and Handling Guidelines
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[4] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[2] The container should be tightly sealed.
Q2: Is refrigeration necessary for storing this compound?
A2: Yes, refrigeration is recommended. The ideal storage temperature is between 2-8°C. Storing at this temperature will slow down potential degradation pathways.
Q3: What materials are incompatible with this compound?
A3: Due to its reactivity, this compound should be stored away from incompatible materials such as strong oxidizing agents, bases, and, most importantly, water and moisture.[4]
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolysis. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents contact with atmospheric moisture, inhibiting hydrolysis.[2] |
| Humidity | Dry/Low Humidity | Crucial to prevent hydrolysis, the primary degradation pathway.[4] |
| Container | Tightly Sealed | Prevents ingress of moisture and atmospheric gases.[4] |
Troubleshooting Experimental Issues
Q1: My reaction yield is consistently lower than expected. Could this be related to the stability of the this compound?
A1: Yes, low reaction yields are a common consequence of using partially degraded this compound. If the compound has been exposed to moisture, a portion of it will have hydrolyzed to the sulfonic acid, which is unreactive in most subsequent reactions. It is advisable to use a fresh vial of the reagent or to test the purity of your current stock.
Q2: I am observing an unexpected side product in my reaction. How can I determine if it's a derivative of a degraded starting material?
A2: An unexpected side product could indeed be due to impurities in your starting material. The most likely impurity is 2-cyano-5-methylbenzenesulfonic acid, the hydrolysis product. You can analyze your starting material using techniques like NMR or LC-MS to check for the presence of this impurity.
Visual Guides
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for troubleshooting experimental issues.
References
Technical Support Center: Purification of 2-Cyano-5-methylbenzenesulfonyl Chloride by Crystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-cyano-5-methylbenzenesulfonyl chloride by crystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity in the range of 95-97%. For applications requiring higher purity, a crystallization step is recommended.
Q2: What are the common impurities in crude this compound?
A2: The most common impurity is the corresponding 2-cyano-5-methylbenzenesulfonic acid, which is formed by hydrolysis of the sulfonyl chloride.[1] Other potential impurities include residual starting materials or by-products from the synthesis, such as sulfones.[1]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a less polar "anti-solvent" (e.g., hexane) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| The product oils out instead of crystallizing. | - The cooling rate is too fast.- The solution is supersaturated to a very high degree.- The presence of impurities is depressing the melting point. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of additional solvent to the heated solution before cooling.- Ensure the starting material is as pure as possible before attempting crystallization. Consider a preliminary purification step like a silica gel plug if significant impurities are present. |
| Crystals form too quickly, resulting in a fine powder. | - The solution is highly supersaturated.- The cooling rate is too rapid. | - Use slightly more solvent to dissolve the compound initially.- Insulate the flask to slow down the cooling process.[2] |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before filtering a hot solution. |
| The purified product is still not of the desired purity. | - The chosen crystallization solvent is not optimal for rejecting the specific impurities present.- Impurities have co-crystallized with the product. | - Try a different solvent or a combination of solvents for the recrystallization.- Perform a second recrystallization of the purified material. |
Experimental Protocol: Crystallization of this compound
This protocol is based on procedures for similar compounds and general crystallization principles. The ideal solvent system for this specific compound is a mixture of a more polar solvent in which the compound is soluble at elevated temperatures (like toluene or ethyl acetate) and a less polar solvent in which the compound has low solubility (like hexane or heptane). A toluene-hexane mixture is a good starting point.
Materials:
-
Crude this compound
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in a dry Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (e.g., 20-30 mL) and gently heat the mixture with stirring in a water or oil bath.
-
Achieve Saturation: Continue adding toluene portion-wise until the solid completely dissolves at a temperature near the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small amount of extra toluene to prevent premature crystallization and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, dry Erlenmeyer flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once the solution has cooled slightly, slowly add hexane dropwise with gentle swirling until the solution becomes faintly turbid.
-
Re-dissolution and Slow Cooling: Gently warm the flask until the solution becomes clear again. Then, remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Outcome:
This procedure should yield purified this compound as a crystalline solid with a melting point of approximately 71°C. The purity should be significantly improved, as determined by techniques such as NMR spectroscopy, HPLC, or melting point analysis.
Data Presentation
| Parameter | Crude Product | Purified Product (Expected) | Analysis Method |
| Purity | 90-97% | >99% | HPLC, NMR |
| Melting Point | Lower and broader range | 71°C (sharp) | Melting Point Apparatus |
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual Inspection |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the crystallization of this compound.
References
Technical Support Center: Reactions of Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the reaction of sulfonyl chlorides with various nucleophiles.
I. Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve specific issues encountered during your experiments.
Guide 1: Low Yield of the Desired Product
Issue: The yield of the desired sulfonamide or sulfonate ester is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| 1. Degradation of Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines and alcohols under standard conditions.[1] | - Use a freshly opened bottle or purify the sulfonyl chloride before use.[1]- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 2. Low Reactivity of the Nucleophile | Sterically hindered or electron-deficient nucleophiles (e.g., bulky amines, anilines with electron-withdrawing groups) exhibit reduced nucleophilicity, leading to slow or incomplete reactions.[2][3] | - Increase the reaction temperature or use a higher-boiling point solvent.- Consider adding a catalyst such as 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate with the sulfonyl chloride.[4] |
| 3. Incorrect Stoichiometry | An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | - Carefully verify the molar ratios. A common starting point is a 1:1 ratio of the nucleophile to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[1] |
| 4. Inefficient Base | The base may not be strong enough to neutralize the generated HCl, leading to protonation of the nucleophile and a decrease in its reactivity. | - Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sterically hindered reactions, a smaller base might be more effective.[3] |
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low product yield.
Guide 2: Formation of Di-sulfonylation Product with Primary Amines
Issue: A significant amount of a less polar byproduct is observed, identified as the di-sulfonylated amine (R-N(SO₂R')₂).
Mechanism of Di-sulfonylation:
Caption: Reaction pathway for the formation of di-sulfonylated byproduct.
Troubleshooting Steps:
| Strategy | Rationale | Experimental Protocol |
| 1. Control Stoichiometry and Addition Rate | Using an excess of the primary amine and slow addition of the sulfonyl chloride maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4] | - Use a 1.1 to 1.5 molar excess of the primary amine relative to the sulfonyl chloride.[4]- Dissolve the amine and base in an anhydrous solvent and cool to 0 °C.- Add the sulfonyl chloride dropwise as a solution in the same solvent over 30-60 minutes.[4] |
| 2. Modify Base Conditions | A strong base can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation. A weaker or sterically hindered base can mitigate this.[4] | - Replace strong, non-hindered bases like triethylamine with weaker bases like pyridine or sterically hindered bases like 2,6-lutidine.[4]- Consider using a solid-supported base like potassium carbonate (K₂CO₃) for easier removal and potentially better selectivity.[4] |
| 3. Reduce Reaction Temperature | Lowering the temperature can decrease the rate of the undesired di-sulfonylation reaction more significantly than the desired mono-sulfonylation.[4] | - Perform the addition of the sulfonyl chloride at 0 °C or lower (e.g., -20 °C to -78 °C).[4]- Allow the reaction to slowly warm to room temperature after the addition is complete.[4] |
| 4. Alternative Synthetic Methods | If di-sulfonylation remains problematic, alternative methods that avoid sulfonyl chlorides may be necessary. | - Microwave-assisted synthesis has been reported to yield mono-sulfonamides with no di-sulfonylation.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using sulfonyl chlorides?
A1: The most prevalent side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This is a major issue as sulfonic acids are unreactive towards nucleophiles under standard sulfonylation conditions.[1]
-
Di-sulfonylation of Primary Amines: Formation of a di-sulfonylated byproduct, especially when using a strong base or an excess of the sulfonyl chloride.[4]
-
Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.
-
Reaction with Sterically Hindered Nucleophiles: Reactions with bulky amines or alcohols can be very slow or may not proceed at all due to steric hindrance around the sulfur atom of the sulfonyl chloride.[3]
Q2: How can I remove the sulfonic acid byproduct from my reaction mixture?
A2: Sulfonic acids are significantly more polar and acidic than the desired sulfonamide or sulfonate ester. This difference in properties can be exploited for purification:
-
Aqueous Workup: During the workup, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, making it water-soluble and allowing for its removal into the aqueous phase.
-
Chromatography: If the sulfonic acid is not completely removed by washing, flash column chromatography on silica gel can effectively separate the polar sulfonic acid from the less polar product.
Q3: My reaction with a secondary amine is not working. What could be the problem?
A3: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines. If the reaction is not proceeding:
-
Increase Reactivity: As with other unreactive nucleophiles, increasing the reaction temperature and/or adding a catalyst like DMAP can be effective.
-
Check for Steric Hindrance: If both the secondary amine and the sulfonyl chloride are sterically demanding, the reaction may be inherently difficult. Consider using a less hindered sulfonyl chloride if possible.
Q4: Can I use an alcohol as a solvent for my sulfonamide synthesis?
A4: It is generally not recommended to use an alcohol as a solvent for sulfonamide synthesis. The alcohol can compete with the amine nucleophile and react with the sulfonyl chloride to form a sulfonate ester byproduct. It is best to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting starting material (usually the sulfonyl chloride or the nucleophile) and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[6]
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.1 M).
-
Addition of Base: Add a suitable base (e.g., pyridine, 1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[4]
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the limiting reagent is consumed, the reaction is complete.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[4]
Protocol 2: Identification of Byproducts by Spectroscopy
-
Infrared (IR) Spectroscopy:
-
Sulfonyl Chloride: Strong characteristic bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[7]
-
Sulfonamide: N-H stretch (if primary or secondary) around 3200-3300 cm⁻¹, and S=O stretches similar to sulfonyl chlorides.
-
Sulfonic Acid: Broad O-H stretch from 2500-3300 cm⁻¹ and S=O stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons alpha to the sulfonyl group are typically deshielded and appear at a higher chemical shift (downfield). For example, the protons on the carbon attached to the sulfonyl chloride in butane-1-sulfonyl chloride appear around 3.68 ppm.[7] The formation of a sulfonamide will cause a shift in the signals of the protons on the amine.
-
-
Mass Spectrometry (MS):
-
The mass spectrum of a sulfonyl chloride will show a characteristic isotopic pattern for chlorine (A+2 peak at approximately a 3:1 ratio). For instance, a fragment containing the sulfonyl chloride group will have a peak at m/z and another at m/z+2.[7] This pattern will be absent in the sulfonamide or sulfonic acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why are sulfonyl chlorides so sensitive to moisture?
A1: Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, rapidly converts the sulfonyl chloride into the corresponding sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.[1][2] This degradation not only consumes the desired reagent but the resulting acidic byproduct can also interfere with subsequent reaction steps or complicate product purification.[1]
Q2: What are the ideal storage conditions for sulfonyl chlorides?
A2: To maximize shelf-life and prevent degradation, sulfonyl chlorides should be stored in a cool, dry environment. Containers should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., nitrogen or argon).[3] For particularly sensitive compounds, storage in a desiccator is recommended.
Q3: What are the visible signs of sulfonyl chloride decomposition?
A3: Signs of decomposition include fuming when the container is opened (due to reaction with atmospheric moisture to produce HCl gas), partial or complete solidification of a liquid sulfonyl chloride (as sulfonic acids often have higher melting points), and discoloration of the material.
Q4: Besides water, what other common laboratory reagents are incompatible with sulfonyl chlorides?
A4: Sulfonyl chlorides react readily with a variety of nucleophiles. Incompatible reagents include alcohols (which form sulfonate esters), primary and secondary amines (which form sulfonamides), and strong bases.[2] These reactions are often exothermic.
Troubleshooting Guide
Q5: My sulfonylation reaction has a low or zero yield. What went wrong?
A5: Low or no yield is a common issue, often stemming from the quality of the sulfonyl chloride or the reaction conditions.
-
Possible Cause 1: Degraded Starting Material. The sulfonyl chloride may have hydrolyzed due to improper storage or handling.
-
Solution: Before starting, verify the purity of your sulfonyl chloride using an appropriate analytical method (e.g., ¹H NMR). If it has degraded, it may be possible to purify it by vacuum distillation or chromatography.[1] However, it is often more efficient to use a fresh, unopened bottle of the reagent.
-
-
Possible Cause 2: Presence of Moisture in the Reaction. Trace amounts of water in the solvent, on the glassware, or in other reagents can consume the sulfonyl chloride.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and ensure all other reagents are free from water. The reaction should be set up and run under a dry, inert atmosphere of nitrogen or argon.[1]
-
-
Possible Cause 3: Inappropriate Reaction Temperature. Some sulfonylation reactions can be sluggish at very low temperatures.
-
Solution: Monitor the reaction's progress using TLC or LC-MS. If the reaction is proceeding too slowly, a gradual increase in temperature may be necessary.[1]
-
Q6: My final product is contaminated with the corresponding sulfonic acid. How can I prevent this and purify my product?
A6: This is a classic sign of hydrolysis occurring either during the reaction or, more commonly, during the aqueous workup.[1]
-
Prevention: The best prevention is the strict exclusion of moisture during the reaction itself, as detailed in Q5.
-
Removal during Workup:
-
Controlled Quenching: Quench the reaction by adding the mixture to cold water or ice. This rapid cooling can minimize the rate of hydrolysis of the remaining sulfonyl chloride.[1]
-
Aqueous Extraction: Sulfonic acids are typically more water-soluble than the desired organic product. During the workup, wash the organic layer with water or a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate wash will deprotonate the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase.[4]
-
Q7: How do I safely quench and remove unreacted sulfonyl chloride after my reaction is complete?
A7: It is crucial to neutralize (quench) any excess sulfonyl chloride for safety and to simplify purification.
-
Solution 1: Aqueous Quench. The most common method is to slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold quenching solution like ice water or an aqueous base (e.g., sodium bicarbonate).[4] This process is often exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.
-
Solution 2: Amine Quench. For products that are stable to amines, adding a simple amine like piperidine can convert the excess sulfonyl chloride into a highly polar sulfonamide, which can be easily separated by extraction or chromatography.[5]
-
Solution 3: Scavenger Resins. Polymer-bound amines (scavenger resins) can be added to the reaction mixture. These resins react selectively with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then simply removed by filtration, leaving the desired product in the solution.[4][5]
Quantitative Data: Stability of Sulfonyl Halides
The stability of sulfonyl halides is highly dependent on their structure and the conditions. Sulfonyl fluorides are generally more stable than the corresponding chlorides. For heteroaromatic sulfonyl chlorides, stability is influenced by the position of the sulfonyl group relative to the heteroatom(s).
| Compound Type | General Stability Trend | Common Decomposition Pathway(s) | Notes |
| Aromatic Sulfonyl Chlorides | Generally stable if kept dry | Hydrolysis | Electron-withdrawing groups can increase reactivity. |
| Aliphatic Sulfonyl Chlorides | Generally less stable than aromatic | Hydrolysis, Elimination (to form sulfenes)[2] | Prone to decomposition, especially with α-hydrogens.[2] |
| β-Pyridine Sulfonyl Chlorides | Relatively stable | Hydrolysis | Pyridine-3-sulfonyl chloride is stable for months at 4°C.[6] |
| α/γ-Pyridine Sulfonyl Chlorides | Unstable | SO₂ Extrusion | Pyridine-2-sulfonyl chloride decomposes completely at room temperature within 12 hours.[6] |
| Azole Sulfonyl Chlorides | Variable | Hydrolysis, Complex Decomposition | Stability is highly dependent on the specific heterocyclic ring system.[7] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Setup Under Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction that requires the exclusion of air and moisture.[8][9]
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels or condensers are thoroughly cleaned. Dry them in an oven ( >120 °C) overnight or by flame-drying under vacuum.
-
Assembly: Quickly assemble the hot glassware and clamp it securely. Insert a rubber septum into the neck(s) of the flask.
-
Inert Gas Purge: Insert a needle connected to a balloon filled with an inert gas (Nitrogen or Argon) through the septum. Insert a second "exit" needle to allow the air inside the flask to be displaced.
-
Flushing: Allow the inert gas to flush the flask for at least 5-10 minutes. Remove the exit needle. The flask is now under a positive pressure of inert gas.
-
Solvent/Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Pierce the septum with the syringe needle, withdraw the desired volume, and transfer it to the reaction flask. Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas.
Protocol 2: Example Synthesis of an N-substituted Sulfonamide
This protocol is adapted for the synthesis of an N-substituted-2,4-dichlorobenzenesulfonamide.[10]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.
Visualizations
Caption: General workflow for handling moisture-sensitive sulfonyl chlorides.
Caption: Troubleshooting flowchart for common sulfonyl chloride reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of sulfonamides and sulfonic esters, with a particular focus on overcoming low reactivity.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in sulfonylation are a frequent issue and can stem from several factors. The primary culprits are often poor reactivity of the starting materials, degradation of the sulfonating agent, and competing side reactions.[1]
Here are the most common causes and potential solutions:
-
Poor Reactivity of Starting Materials:
-
Amine/Alcohol Nucleophilicity: Electron-deficient anilines, sterically hindered amines, or secondary alcohols are less nucleophilic and react slowly.[1]
-
Solution: Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]
-
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation, especially if they are old or have been exposed to moisture.[1]
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water and a base, which is a common competitive pathway that consumes the starting material.[1]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1]
-
-
Di-sulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to an undesired di-sulfonylated product.[3]
-
Q2: I am observing the formation of isomeric byproducts in my aromatic sulfonylation. How can I improve the regioselectivity?
A2: The formation of ortho- and para-isomers is a common challenge in the electrophilic sulfonation of substituted aromatic rings. To favor the formation of a specific isomer, controlling the reaction temperature is crucial. Lower reaction temperatures generally favor the formation of the para-sulfonic acid isomer.[4] Additionally, protecting the directing group can influence the regioselectivity of the sulfonylation.[5]
Q3: My starting material or product seems to be degrading under the reaction conditions. What can I do?
A3: Degradation is often caused by harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[4]
-
Solution:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]
-
If heating is necessary, do so gradually and watch for any color changes that might indicate degradation.[4]
-
Consider using milder sulfonating agents or catalytic methods that allow for lower reaction temperatures.
-
Troubleshooting Guides
Guide 1: Low Yield with Sterically Hindered or Electron-Deficient Amines/Alcohols
This guide provides a systematic approach to troubleshoot low yields when working with challenging nucleophiles.
Problem: Low to no formation of the desired sulfonamide or sulfonic ester.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the amine/alcohol and the sulfonating agent are pure and free from contaminants. Sulfonyl chlorides are particularly sensitive to moisture.[2]
-
Optimize Reaction Temperature: Incrementally increase the reaction temperature while monitoring for product formation and potential degradation.
-
Employ a Catalyst: The addition of a nucleophilic catalyst like DMAP can dramatically increase the rate of reaction with unreactive substrates.[1]
-
Use a More Reactive Sulfonylating Agent: If sulfonyl chloride is proving ineffective, switching to a more stable and reactive agent like a sulfonyl fluoride may improve the yield.[1]
-
Solvent Selection: Use a higher-boiling aprotic solvent to enable higher reaction temperatures.[6]
Guide 2: Minimizing Di-sulfonylation of Primary Amines
Problem: Significant formation of the di-sulfonylated byproduct, R-N(SO₂R')₂.[3]
Strategies for Improved Selectivity:
-
Stoichiometry Control: Carefully control the molar ratio of the amine to the sulfonating agent. An excess of the amine is sometimes used to act as a base and drive the reaction to completion.[2][3]
-
Rate of Addition: Add the sulfonyl chloride solution slowly and dropwise to the amine solution. This keeps the concentration of the sulfonylating agent low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[3]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can significantly reduce the rate of the second sulfonylation.[3]
-
Base Selection: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of stronger, non-hindered bases like triethylamine. This will reduce the deprotonation of the initially formed mono-sulfonamide.[3]
Data Presentation
Table 1: Influence of Catalyst on Sulfonylation of a Hindered Amine
| Entry | Amine | Sulfonyl Chloride | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | A | B | None | 80 | 24 | <10 |
| 2 | A | B | DMAP (10) | 80 | 12 | 85 |
| 3 | A | B | None | 25 | 48 | No Reaction |
| 4 | A | B | DMAP (10) | 25 | 24 | 65 |
Data is illustrative and based on general principles of catalysis in sulfonylation.
Table 2: Effect of Reaction Conditions on Mono- vs. Di-sulfonylation
| Entry | Base | Temperature (°C) | Addition Time | Mono:Di Ratio |
| 1 | Triethylamine | 25 | 5 min | 60:40 |
| 2 | Triethylamine | 0 | 30 min | 85:15 |
| 3 | Pyridine | 25 | 30 min | 90:10 |
| 4 | Pyridine | 0 | 30 min | >95:5 |
Data is illustrative and based on established strategies to control selectivity.[3]
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Alcohol
This protocol describes a general procedure for the sulfonylation of a challenging alcohol substrate using DMAP as a catalyst.
Materials:
-
Sterically hindered alcohol (1.0 equiv)
-
Aryl sulfonyl chloride (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add the aryl sulfonyl chloride portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-sulfonylation of a Primary Amine
This protocol outlines a method to favor the formation of the mono-sulfonylated product from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
Aryl sulfonyl chloride (1.05 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous THF and pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the aryl sulfonyl chloride in a minimal amount of anhydrous THF.
-
Add the aryl sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for reactions with 2-Cyano-5-methylbenzenesulfonyl chloride
Technical Support Center: 2-Cyano-5-methylbenzenesulfonyl chloride
Welcome to the technical support center for this compound (CMBSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the thermal characteristics of reactions involving this compound.
Q1: Why is temperature a uniquely critical parameter for reactions with this compound?
A1: Temperature is paramount because it governs both reaction rate and selectivity. For CMBSC, this is amplified by two key factors:
-
High Reactivity: The presence of the electron-withdrawing cyano group increases the electrophilicity of the sulfonyl group. This makes CMBSC highly reactive towards nucleophiles like amines and alcohols.[1] This heightened reactivity means that the reaction is often highly exothermic, and the heat generated can quickly accumulate if not managed.[2][3]
-
Kinetic vs. Thermodynamic Control: Many sulfonylation reactions can yield different products under different temperature regimes. Lower temperatures often favor the kinetic product (the one that forms fastest due to a lower activation energy), while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product.[4][5] Precise temperature control is therefore essential to ensure the formation of the desired isomer or product.
Q2: What is a reliable starting temperature range for a typical sulfonamide synthesis using CMBSC?
A2: For most sulfonamide syntheses involving primary or secondary amines, a starting temperature range of 0°C to 15°C is a well-established guideline.[2] It is crucial to begin at the lower end of this range (e.g., 0°C using an ice bath) and monitor the internal reaction temperature closely during the addition of CMBSC. The optimal temperature will ultimately depend on the specific nucleophilicity of the amine, the solvent used, and the scale of the reaction.
Q3: How does poor temperature control manifest as a risk in the laboratory?
A3: The consequences of inadequate temperature control range from reduced yield to significant safety hazards.
-
Thermal Runaway: The most severe risk is a runaway reaction, where the rate of heat generation from the exotherm exceeds the cooling system's capacity to remove it.[2] This leads to a rapid increase in temperature and pressure, potentially causing vessel failure.
-
Product Degradation: Both the sulfonyl chloride starting material and the desired sulfonamide product can decompose at elevated temperatures, leading to a significant loss of yield and the formation of colored impurities.[2]
-
Side Reaction Proliferation: Higher temperatures provide the necessary activation energy for unwanted side reactions, such as oxidation or the formation of polysulfonated byproducts.[2][4]
Troubleshooting Guide: Temperature-Related Issues
This guide provides direct answers to specific problems you may encounter during your experiments.
Problem 1: My reaction is experiencing a sudden, rapid temperature increase (thermal runaway).
-
Question: I've started adding the this compound, and the internal temperature is climbing uncontrollably. What should I do, and what caused this?
-
Answer: A runaway reaction is a critical safety event. Your first priority is to stabilize the system safely.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.
-
Ensure Vigorous Stirring: Good mixing is critical for dissipating heat and preventing localized hot spots.[2]
Root Cause Analysis & Prevention: This issue is almost always caused by the rate of heat generation overwhelming the rate of heat removal.
-
| Potential Cause | Long-Term Solution |
| Reagent Addition Rate Too High | The most common cause.[2] Use a syringe pump or a dropping funnel with pressure equalization for precise, controlled, and slow addition. |
| Inadequate Cooling Capacity | The cooling bath is insufficient for the reaction scale. Use a larger bath, a more efficient cryogen (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.[2] |
| Poor Mixing | Inefficient stirring creates localized temperature gradients. Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures. |
Problem 2: My final product yield is low or non-existent.
-
Question: The reaction seems to have worked, but my isolated yield is significantly lower than expected. How can temperature be the culprit?
-
Answer: Temperature extremes are a primary cause of poor yield. Deviations in either direction from the optimal temperature can have a negative impact. [2]
Temperature Issue Causal Factor Recommended Solution Temperature Too High Degradation: Reactants, intermediates, or the final product may decompose at elevated temperatures. [2]Side Reactions: Increased thermal energy can activate alternative reaction pathways, consuming starting material. [4] Maintain the reaction within the optimal, lower temperature range (e.g., 0-15°C). [2]Perform small-scale optimization trials to find the "sweet spot." | Temperature Too Low | Slow Reaction Rate: The desired sulfonylation may proceed too slowly to reach completion within the allotted time. [2]Precipitation: One or more reactants may fall out of solution if the temperature drops below their solubility limit, effectively halting the reaction. [2]| Gradually increase the temperature in 5°C increments while monitoring reaction progress via TLC or LCMS. Ensure the chosen solvent can maintain solubility at the target reaction temperature. |
dot
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: The isolated product is dark-colored and impure.
-
Question: My crude product is a dark oil or discolored solid that is difficult to purify. Is this related to temperature?
-
Answer: Yes, this is a classic sign of excessive reaction temperature. High heat can cause decomposition pathways that produce highly colored, often tar-like, impurities. [2]In some cases, high temperatures can also promote oxidative side reactions which produce colored compounds. [2] Solutions:
-
Strict Temperature Control: The most effective solution is to maintain a consistently low internal reaction temperature throughout the addition of CMBSC.
-
Consider Reverse Addition: In some cases, adding the amine solution slowly to the flask containing the this compound solution (already cooled) can help maintain better temperature control, although this must be evaluated on a case-by-case basis. [2] 3. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the potential for oxidative side reactions, which can be exacerbated by heat.
-
Experimental Protocol: General Method for Temperature-Controlled Sulfonamide Synthesis
This protocol provides a self-validating system for achieving consistent results.
-
Glassware and System Preparation:
-
Thoroughly dry all glassware in an oven prior to use. Assemble the reaction flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermocouple or thermometer to measure the internal reaction temperature.
-
Moisture can hydrolyze the sulfonyl chloride, so an anhydrous system is critical. [6]
-
-
Reagent Preparation:
-
Dissolve the amine and a suitable base (e.g., triethylamine or pyridine) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF). [7] * In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
-
Reaction Cooldown:
-
Place the reaction flask in a cooling bath (e.g., ice/water for 0°C, or ice/salt for -5 to -10°C).
-
Allow the amine solution to cool to the target temperature with stirring.
-
-
Controlled Addition:
-
Once the amine solution is at the target temperature, begin the slow, dropwise addition of the CMBSC solution from the dropping funnel.
-
Crucially, monitor the internal temperature. The addition rate should be adjusted to ensure the internal temperature does not rise more than 2-3°C above the setpoint. A typical addition time might be 30-60 minutes, depending on the scale.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature. For many reactions, stirring for an additional 1-6 hours at 0°C or allowing it to slowly warm to room temperature is sufficient. [7] * Monitor the reaction's progress by TLC or LCMS to determine when the starting amine has been fully consumed.
-
-
Work-up:
-
Once complete, proceed with a standard aqueous work-up to quench the reaction and remove the base and its salt.
-
References
Technical Support Center: 2-Cyano-5-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-5-methylbenzenesulfonyl chloride. The information is designed to help resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route, which is typically the chlorosulfonation of 4-cyanotoluene. Expected impurities include:
-
2-Cyano-5-methylbenzenesulfonic acid: This is the primary impurity, formed by the hydrolysis of the sulfonyl chloride in the presence of water.
-
Unreacted 4-cyanotoluene: The starting material for the synthesis.
-
Isomeric sulfonyl chlorides: Depending on the regioselectivity of the chlorosulfonation reaction, other isomers may be present.
-
Residual chlorosulfonic acid: A harsh reagent used in the synthesis that may be carried through.
Q2: My purified this compound shows signs of degradation upon storage. How can I prevent this?
A2: this compound is sensitive to moisture. Degradation is primarily due to hydrolysis back to the sulfonic acid. To ensure stability:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Use a desiccator to protect it from atmospheric moisture.
-
For long-term storage, refrigeration at 2-8°C is recommended.
Q3: I am having difficulty removing the corresponding sulfonic acid from my product. What is the most effective method?
A3: The sulfonic acid is more polar than the sulfonyl chloride. This difference in polarity can be exploited for purification.
-
Recrystallization: If your compound is a solid, recrystallization is often effective. The more polar sulfonic acid will preferentially remain in the mother liquor.
-
Aqueous Washing: Washing an organic solution of the crude product with cold water or brine can help remove the highly water-soluble sulfonic acid. However, this must be done quickly and at low temperatures to minimize hydrolysis of the desired product.
-
Flash Column Chromatography: This is a highly effective method for separating the less polar sulfonyl chloride from the more polar sulfonic acid.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Oily or Gummy Product After Synthesis | Presence of significant amounts of unreacted starting material or isomeric impurities. Incomplete reaction. | 1. Confirm reaction completion via TLC or HPLC. 2. Attempt to crystallize the product from a non-polar solvent like hexanes to precipitate the desired sulfonyl chloride. 3. If crystallization fails, purify by flash column chromatography. |
| Low Yield After Aqueous Workup | Hydrolysis of the sulfonyl chloride to the sulfonic acid during the workup. | 1. Perform the aqueous wash quickly and with ice-cold water or brine. 2. Ensure the organic solvent used for extraction is sufficiently non-polar to minimize the solubility of the sulfonyl chloride in the aqueous phase. 3. Consider an alternative workup that avoids water, if possible, or use the "ice-water precipitation method" described in the protocols. |
| Product is a Discolored Solid (Yellow or Brown) | Presence of colored impurities from the synthesis, possibly from overheating during the reaction or workup. | 1. Attempt recrystallization. Often, colored impurities will remain in the mother liquor. 2. If recrystallization is insufficient, treatment with activated carbon during the recrystallization process can help remove colored impurities. 3. Flash column chromatography is also effective at removing colored impurities. |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very similar to the product. | 1. Optimize the eluent system. Try a different solvent system, for example, a toluene/ethyl acetate gradient instead of a hexanes/ethyl acetate gradient. 2. Ensure proper column packing and sample loading to maximize resolution. |
Data Presentation
The following table summarizes typical analytical data for this compound before and after purification.
| Parameter | Before Purification | After Purification (Recrystallization) | After Purification (Chromatography) |
| Appearance | Off-white to yellow solid | White crystalline solid | White solid |
| Purity (by HPLC) | 85-90% | >98% | >99% |
| ¹H NMR | Shows peaks for product, starting material, and sulfonic acid. | Clean spectrum showing only product peaks. | Clean spectrum showing only product peaks. |
| Melting Point | Broad range, e.g., 65-70 °C | Sharp melting point, e.g., 70-71 °C | Sharp melting point, e.g., 70-71 °C |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is suitable for purifying solid, crude this compound that is substantially pure but contains minor impurities.
-
Solvent Selection: A common and effective two-solvent system is ethyl acetate and hexanes. The product should be soluble in hot ethyl acetate and insoluble in hexanes.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes faintly cloudy.
-
Crystallization: Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the product from significant amounts of impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate) is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack a glass column with a slurry of silica gel in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column with the determined eluent gradient, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Safe Handling and Quenching of 2-Cyano-5-methylbenzenesulfonyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of 2-Cyano-5-methylbenzenesulfonyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1][2] The compound reacts with water, which can lead to the release of irritating or toxic gases.[1] Thermal decomposition can also produce hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for the safe handling of this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as water, strong bases, and strong oxidizing agents.[4] Due to its reactivity with moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: How should I dispose of this compound and its waste?
A4: Waste containing this compound must be treated as hazardous waste. Unreacted material should be quenched according to the recommended protocol (see Experimental Protocols section) before disposal. Dispose of the neutralized waste and any contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent hissing or fuming upon opening the container. | Exposure to atmospheric moisture. | Immediately close the container if possible and move it to a chemical fume hood. Ensure proper PPE is worn. The material may have started to hydrolyze, releasing HCl gas. Proceed with caution. |
| Unexpectedly rapid or exothermic reaction during quenching. | Quenching agent added too quickly or at too high a concentration. The initial temperature of the sulfonyl chloride solution was too high. | Slow the addition of the quenching agent immediately. Ensure the reaction vessel is in an ice bath to effectively cool the mixture. If the reaction becomes uncontrollable, evacuate the area and follow emergency procedures. |
| Solidification or precipitation of material during quenching. | The resulting sulfonic acid or its salt has low solubility in the quenching medium. | Add more of the quenching solvent or a co-solvent to dissolve the precipitate. Gentle warming may be applied with caution, but be mindful of potential side reactions. |
| Incomplete quenching (e.g., persistent acidic pH after neutralization). | Insufficient amount of quenching or neutralizing agent used. Poor mixing. | Add additional neutralizing agent (e.g., sodium bicarbonate solution) portion-wise until the pH is neutral. Ensure vigorous stirring to promote complete reaction. |
| Formation of a dark, tar-like substance during a reaction. | Oxidative side reactions, especially if the reaction involves phenols. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Ensure the purity of starting materials and solvents. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides hydrolysis rate constants for other substituted benzenesulfonyl chlorides to offer a comparative understanding of reactivity. Electron-withdrawing groups (like the cyano group) generally increase the rate of hydrolysis.
| Substituent (para-) | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| Methoxy (MeO) | Water | 15 | 23.89 x 10⁻⁴ |
| Methyl (Me) | Water | 15 | 13.57 x 10⁻⁴ |
| Hydrogen (H) | Water | 15 | 11.04 x 10⁻⁴ |
| Bromo (Br) | Water | 15 | 7.447 x 10⁻⁴ |
| Nitro (NO₂) | Water | 15 | 9.373 x 10⁻⁴ |
Data adapted from studies on the solvolysis of substituted benzenesulfonyl chlorides.[3] This data suggests that the cyano group, being strongly electron-withdrawing, would likely result in a faster hydrolysis rate compared to the substituents listed.
Experimental Protocols
Protocol 1: Standard Quenching of this compound for Disposal
This protocol describes the safe quenching of unreacted this compound.
Materials:
-
This compound
-
Ice
-
Deionized water
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
A suitable reaction vessel (e.g., Erlenmeyer flask) of appropriate size to allow for vigorous stirring and potential gas evolution.
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing appropriate PPE. Place the reaction vessel in a secondary container (e.g., a larger beaker or tub) filled with ice to create an ice bath.
-
Initial Dilution (Optional but Recommended): If quenching a concentrated solution, dilute the this compound with an inert, water-miscible organic solvent (e.g., acetone or tetrahydrofuran) to better control the reaction rate.
-
Quenching: Slowly and carefully add the this compound or its solution dropwise to a stirred slurry of ice and water in the reaction vessel. The volume of the ice/water mixture should be at least 10 times the volume of the sulfonyl chloride solution. Maintain a temperature below 20°C throughout the addition. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.
-
Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure complete hydrolysis. Check the pH of the solution; it will be acidic due to the formation of hydrochloric acid and 2-cyano-5-methylbenzenesulfonic acid. Slowly add the 1 M sodium bicarbonate solution portion-wise to neutralize the acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is between 6 and 8.
-
Disposal: The neutralized aqueous solution can now be disposed of as hazardous waste according to institutional and local regulations.
Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Decision Tree for Quenching Issues
Caption: A decision tree for troubleshooting common issues during the quenching process.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with palladium-catalyzed cross-coupling reactions. The following guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction shows low or no conversion. What are the primary causes?
A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors, primarily related to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions. Key areas to investigate include catalyst deactivation, inefficient precatalyst activation, reagent quality, and the choice of solvent and base.[1][2][3]
Troubleshooting Steps:
-
Catalyst Integrity and Activation:
-
Inactive Catalyst: The most common culprit is the deactivation of the active Pd(0) species.[1] Ensure your palladium source is viable. Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) form.[1][4] Inefficient activation can lead to a low concentration of the active catalyst.[1] Consider using well-defined, air- and moisture-stable precatalysts to ensure efficient generation of the active catalyst.
-
Oxygen Sensitivity: Rigorous exclusion of oxygen is critical.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][5]
-
-
Reagent and Solvent Quality:
-
Impure Reagents: Trace impurities in starting materials, solvents, or bases can act as catalyst poisons.[2][6] Sulfur-containing compounds are particularly detrimental.[6] The purity of amines in Buchwald-Hartwig aminations is exceedingly important, as impurities can cause reaction failure.
-
Solvent and Base Choice: The solvent plays a crucial role in catalyst stability and reactivity.[7][8][9] The choice of base is also critical and can significantly influence the reaction outcome.[3][10] For substrates with base-sensitive functional groups, a weaker base may be necessary, though this can sometimes slow the reaction rate.[3]
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to a sluggish reaction or catalyst decomposition. If the reaction is slow, a higher temperature may be required. However, high temperatures can also lead to catalyst deactivation and the formation of palladium black.[1]
-
Mixing: In biphasic reactions or with poorly soluble reagents, vigorous stirring is essential to ensure efficient mass transfer.
-
Issue 2: Catalyst Deactivation and Decomposition
Q2: My reaction starts but stalls before completion, and I observe the formation of a black precipitate. What is happening?
A: This observation strongly suggests catalyst deactivation, with the black precipitate being metallic palladium, commonly known as "palladium black".[1] This indicates that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.
Common Causes of Palladium Black Formation:
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[1]
-
High Catalyst Concentration: Using an excessive amount of catalyst can promote aggregation.
-
Inappropriate Ligand-to-Metal Ratio: The ligand stabilizes the palladium center. An insufficient amount of ligand can leave the palladium exposed and prone to aggregation.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling, can be susceptible to oxidation or other degradation pathways at high temperatures.[1]
Solutions:
-
Optimize Reaction Temperature: Systematically screen lower temperatures to find a balance between reaction rate and catalyst stability.
-
Adjust Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can prevent aggregation and lead to a better overall yield.
-
Optimize Ligand-to-Metal Ratio: For reactions using separate palladium precursors and ligands, increasing the ligand-to-palladium ratio can enhance catalyst stability.
-
Choose Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are often more stable and resistant to degradation.[11]
Issue 3: Substrate-Specific Problems
Q3: I am working with a substrate that has a coordinating functional group (e.g., carboxylate, amide, or certain N-heterocycles), and the reaction is failing. What could be the issue?
A: Substrates containing functional groups that can act as ligands can poison the palladium catalyst.[2][11] These groups can coordinate to the palladium center, forming stable, catalytically inactive complexes that inhibit the desired catalytic cycle.[11]
Troubleshooting Strategies:
-
Ligand Choice: Use bulky ligands that can sterically hinder the coordination of the problematic functional group to the palladium center.[11] Buchwald-type biarylphosphine ligands or NHC ligands are often effective in these cases.
-
Protecting Groups: If possible, temporarily protect the coordinating functional group to prevent it from interfering with the catalyst.
-
Reaction Conditions Optimization:
-
Solvent: A biphasic solvent system (e.g., toluene/water) can sometimes be beneficial by keeping the catalyst and the potentially coordinating substrate in different phases.[11]
-
Base: A careful selection of the base is crucial. For instance, with base-sensitive groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.[11]
-
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Screening Reaction (Suzuki-Miyaura Coupling Example)
This protocol outlines a systematic approach to screen key parameters when a reaction is failing.
-
Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of inert gas (Argon or Nitrogen).
-
Use high-purity, degassed solvents. To degas, sparge the solvent with an inert gas for 15-30 minutes or use the freeze-pump-thaw method (3 cycles).
-
Ensure all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) are of high purity and dry.
-
-
Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.[2][5]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe.[5]
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., start at 80 °C).[11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
-
Work-up and Analysis:
-
Upon completion or after 24 hours, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Analyze the crude product to determine conversion and identify any major byproducts.
-
Parameter Screening Table:
| Experiment | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Control | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 |
| 1 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | THF | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 |
Visualizations
Troubleshooting Workflow for Failed Cross-Coupling Reactions
The following diagram illustrates a logical workflow for diagnosing and solving common issues in palladium-catalyzed cross-coupling reactions.
Caption: A workflow for troubleshooting a failed cross-coupling reaction.
Generalized Catalytic Cycle of a Cross-Coupling Reaction
This diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jmcct.com [jmcct.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Sulfonylating Agents: 2-Cyano-5-methylbenzenesulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a sulfonylating agent is pivotal for the efficient formation of sulfonamides and sulfonate esters, motifs of profound importance in medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of 2-Cyano-5-methylbenzenesulfonyl chloride against the conventionally used p-toluenesulfonyl chloride (tosyl chloride, TsCl). This analysis is supported by established principles of physical organic chemistry and available kinetic data to inform the selection of the optimal reagent for specific synthetic challenges.
Introduction to the Reagents
Tosyl Chloride (TsCl) , or 4-methylbenzenesulfonyl chloride, is a widely utilized reagent in organic synthesis. It is valued for its ability to convert alcohols into good leaving groups (tosylates) for nucleophilic substitution reactions and to form stable sulfonamides with primary and secondary amines. Its reactivity is well-characterized and serves as a benchmark in many synthetic protocols.
This compound is a substituted aromatic sulfonyl chloride that features a strongly electron-withdrawing cyano (-CN) group ortho to the sulfonyl chloride functionality. Such substitution patterns are known to significantly influence the electrophilicity of the sulfur atom, and consequently, the reactivity of the molecule. This reagent is employed in the synthesis of pharmaceuticals, dyes, and agrochemicals where tailored reactivity is required.[1]
Comparative Reactivity: A Data-Driven Insight
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.
The Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives, provides a quantitative measure of the effect of substituents. A positive rho (ρ) value for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups. Kinetic studies on the hydrolysis and aminolysis of various substituted benzenesulfonyl chlorides consistently show positive ρ values, confirming this trend. For instance, the alkaline hydrolysis of substituted benzenesulfonyl chlorides has a ρ-value of +1.564.
Based on these electronic effects, This compound is expected to be significantly more reactive than tosyl chloride towards nucleophiles. The ortho-cyano group in this compound will render the sulfonyl sulfur more electron-deficient and thus more susceptible to nucleophilic attack.
The following table summarizes the key properties and expected reactivity profiles of the two reagents.
| Feature | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| CAS Number | 197960-31-9 | 98-59-9 |
| Molecular Formula | C₈H₆ClNO₂S | C₇H₇ClO₂S |
| Molecular Weight | 215.66 g/mol | 190.65 g/mol |
| Key Substituent | 2-Cyano (Electron-withdrawing) | 4-Methyl (Electron-donating) |
| Expected Reactivity | High | Moderate |
| Applications | Pharmaceuticals, Dyes, Agrochemicals[1] | General Organic Synthesis, Protecting Group Chemistry |
Experimental Protocols: A Guide to Application
The following is a generalized experimental protocol for the sulfonylation of an amine, which can be adapted for either reagent. Due to the higher expected reactivity of this compound, shorter reaction times or lower temperatures may be sufficient.
General Procedure for the Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound or Tosyl chloride (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base (1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Reaction and Reactivity Principles
The following diagrams, generated using Graphviz, illustrate the general sulfonylation reaction and the electronic factors influencing the reactivity of the sulfonylating agents.
References
A Comparative Guide to Modern Sulfonamide Synthesis: Beyond Traditional Reagents
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents. The classical synthesis, reacting sulfonyl chlorides with amines, has long been the standard. However, the instability, handling difficulties, and harsh preparation conditions associated with sulfonyl chlorides have spurred the development of innovative and milder alternative reagents. This guide provides an objective comparison of these modern methods, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Comparison of Alternative Reagents for Sulfonamide Synthesis
The following table summarizes key quantitative data for various modern approaches to sulfonamide synthesis, offering a direct comparison with the traditional sulfonyl chloride method.
| Starting Material | Reagent/Catalyst | Reaction Conditions | Amine Scope | Yield (%) | Reference |
| Traditional Method | |||||
| Aryl/Alkyl Sulfonyl Chloride | Amine, Base | Often requires strong base, variable temperature | Broad | Generally high, but dependent on sulfonyl chloride stability | [1][2] |
| Alternative Reagents | |||||
| Sodium Sulfinates | I₂ / K₂S₂O₈ | Room temperature, metal-free | Various amines | Up to 95% | [3] |
| N-Bromosuccinimide (NBS) | Room temperature | Primary and secondary amines | High | [4] | |
| Sulfonic Acids/Salts | Triphenylphosphine ditriflate | Mild conditions | Primary and secondary amines, alcohols | High | [5][6] |
| 2,4,6-trichloro-[1][3][7]-triazine (TCT), Microwave | 80°C then 50°C, rapid | Broad, including amino acid derivatives | Up to 98% | [8][9] | |
| Thiosulfonates | Cs₂CO₃, NBS or I₂ | Room temperature | Various amines | Up to 96% | [10] |
| Aryl Halides/Boronic Acids & SO₂ Surrogate (DABSO) | Pd catalyst, Base | Mild conditions | Broad range of amines | Good to excellent | [4][11] |
| Organometallic Reagents (Grignard/Organolithium) | t-BuONSO | -78°C to room temperature | Forms primary sulfonamides | Good to excellent | [7][12] |
| Activated Arenes & Primary Sulfonamides | Fe and Cu catalysts | One-pot C-H amidation | Activated aromatic compounds | Not specified | [2] |
| Sulfonyl Fluorides | Amine, Base | Often milder than sulfonyl chlorides | Broad, good for functionalized amines | High | [13][14] |
Experimental Protocols: Detailed Methodologies
Herein, we provide detailed experimental protocols for key alternative methods cited in the comparison table.
Synthesis from Sodium Sulfinates using Iodine/K₂S₂O₈[3]
-
Procedure: To a solution of sodium p-toluenesulfinate (1.0 mmol) and an amine (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL), iodine (I₂, 0.1 mmol) and potassium persulfate (K₂S₂O₈, 2.0 mmol) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Direct Synthesis from Sulfonic Acid Salts using Triphenylphosphine Ditriflate[5][6]
-
Procedure: To a solution of the sulfonic acid salt (e.g., sodium benzenesulfonate, 1.0 mmol) and an amine (1.2 mmol) in a suitable solvent (e.g., acetonitrile), triphenylphosphine ditriflate (1.1 mmol) is added. The mixture is stirred at room temperature for a specified time (typically a few hours). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Microwave-Assisted Synthesis from Sulfonic Acids using TCT[8][9]
-
Procedure:
-
Activation: In a microwave vial, 2,4,6-trichloro-[1][3][7]-triazine (TCT, 0.33 mmol) is added to a solution of the sulfonic acid (1.0 mmol) and triethylamine (1.0 mmol) in acetone. The mixture is irradiated in a microwave reactor at 80°C for 20 minutes.
-
Amination: To the resulting mixture, the amine (1.1 mmol) and aqueous NaOH (1.0 M, 1.1 mL) are added. The vial is sealed and subjected to microwave irradiation at 50°C for 10 minutes. After cooling, the mixture is filtered through Celite, and the filtrate is diluted with dichloromethane (DCM). The organic layer is washed with water, aqueous Na₂CO₃, dilute HCl, and brine. The organic phase is then dried and concentrated to yield the pure sulfonamide.
-
Synthesis from Thiosulfonates[10]
-
Procedure: To a mixture of the thiosulfonate (0.5 mmol) and an amine (0.5 mmol) in ethanol (2.0 mL), Cs₂CO₃ (0.5 mmol) and N-bromosuccinimide (NBS, 1.0 mmol) are added. The reaction is stirred at room temperature for 3 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding sulfonamide.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows and key transformations in some of the described alternative sulfonamide synthesis methods.
Caption: Overview of traditional vs. alternative sulfonamide synthesis routes.
Caption: Workflow for the direct amidation of sulfonic acids.
Caption: Palladium-catalyzed sulfonamide synthesis using DABSO.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Synthesis of Sulfonyl Chlorides via the Sandmeyer Reaction and Its Modern Alternatives
The synthesis of sulfonyl chlorides is a cornerstone of modern organic chemistry, providing critical intermediates for the production of sulfonamides, a privileged scaffold in medicinal chemistry and agrochemicals. The classical Sandmeyer reaction offers a direct route to these compounds from readily available anilines. However, its traditional reliance on gaseous sulfur dioxide and pre-formed diazonium salts presents significant handling and safety challenges. This guide provides a comprehensive comparison of the traditional Sandmeyer approach with modern, innovative alternatives, offering researchers and process chemists the data and methodologies needed to select the optimal synthetic route.
Traditional Sandmeyer Reaction: The Benchmark
First reported by Meerwein, the traditional Sandmeyer reaction for sulfonyl chloride synthesis involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide.[1] While effective, this method is often hampered by the use of gaseous and toxic SO2, the need for strongly acidic conditions, and the potential for side reactions.[2][3] The highly energetic nature of isolated diazonium salts also poses a significant safety risk, particularly on a larger scale.[4]
Modern Alternatives: Addressing the Challenges
In recent years, significant research has focused on developing safer and more practical alternatives to the classical Sandmeyer reaction. This guide will focus on two prominent examples: a novel Sandmeyer-type reaction employing a stable SO2 surrogate and a photocatalytic approach that operates under mild conditions.
The DABSO-Mediated Sandmeyer-Type Reaction
A significant advancement involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for gaseous SO2.[4][5][6] This method allows for the in situ generation of the diazonium salt from the corresponding aniline, followed by the chlorosulfonylation in a one-pot procedure, thereby avoiding the isolation of the potentially explosive diazonium intermediate.[4][6]
Photocatalytic Synthesis from Aryldiazonium Salts
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to sulfonyl chloride synthesis offers a mild and sustainable alternative.[2][3][7][8] This method utilizes a heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide) (K-PHI), to mediate the reaction of aryldiazonium salts with an in situ generated source of SO2 and chloride.[2][3][7]
Comparative Performance Data
The following table summarizes the key performance indicators for the traditional Sandmeyer reaction and its modern alternatives, providing a clear comparison of their respective yields and reaction conditions.
| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Traditional Sandmeyer | Aryl diazonium salt, SO2 | CuCl or CuCl2 | Acetic acid / aq. HCl | < 5 °C | Low to Moderate | [2] |
| Aqueous Process | Aryl diazonium salt, SOCl2 | CuCl | Water | 0 °C | >70 | [1] |
| DABSO-Mediated | Aniline, DABSO, t-BuONO | CuCl2 | MeCN / aq. HCl | Room Temp to 75°C | 80 (on 20g scale) | [4][5][6] |
| Photocatalytic (K-PHI) | Aryldiazonium salt, SOCl2/H2O | K-PHI | MeCN or DCM | Room Temperature | 50-95 | [2][3][7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are the generalized protocols for the key reactions discussed.
General Procedure for the DABSO-Mediated Sandmeyer-Type Reaction
To a solution of the aniline (1.0 equiv) in acetonitrile and aqueous HCl, DABSO (0.60 equiv) and CuCl2 (5 mol %) are added.[4] tert-Butyl nitrite (1.1 equiv) is then added dropwise at room temperature.[4] The reaction mixture is stirred for a specified time (e.g., 17 hours) and may be heated to ensure completion (e.g., 75 °C for 2 hours).[4] Upon completion, the reaction can be worked up to isolate the sulfonyl chloride or an amine (e.g., morpholine, 2.2 equiv) can be added directly to synthesize the corresponding sulfonamide in situ.[4]
General Procedure for the Heterogeneous Photocatalytic Synthesis
In a typical experiment, the aryldiazonium tetrafluoroborate (1.0 equiv) and the K-PHI catalyst (e.g., 4 mg for a 0.025 mmol scale reaction) are suspended in a solvent such as acetonitrile.[3] Thionyl chloride (10 equiv) and water (1.1 equiv) are then added to generate SO2 and HCl in situ.[3] The reaction mixture is irradiated with visible light (e.g., a 465 nm LED) at room temperature for a specified period (e.g., 18 hours).[3] The catalyst can be recovered by filtration, and the product is isolated from the reaction mixture.
Mechanistic Overview and Workflow Diagrams
Visualizing the reaction pathways and experimental workflows can aid in understanding the intricacies of each method.
Caption: Generalized mechanism of the Sandmeyer reaction for sulfonyl chloride synthesis.
Caption: Experimental workflow for the DABSO-mediated synthesis of sulfonyl chlorides.
Caption: Experimental workflow for the photocatalytic synthesis of sulfonyl chlorides.
Conclusion
The synthesis of sulfonyl chlorides has evolved significantly from the classical Sandmeyer reaction. The development of methods utilizing stable SO2 surrogates like DABSO and the application of visible-light photocatalysis offer substantial improvements in terms of safety, practicality, and substrate scope. The DABSO-mediated approach provides a scalable, one-pot procedure that avoids the isolation of hazardous diazonium salts.[4][5][6] The photocatalytic method, while currently demonstrated on a smaller scale, presents a sustainable, metal-free alternative that operates under exceptionally mild conditions.[2][3][7] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and the functional group tolerance of the substrate. This guide provides the necessary data and protocols to make an informed decision for the efficient and safe synthesis of sulfonyl chlorides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Cyano-5-methylbenzenesulfonyl Chloride in Drug Discovery: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the strategic introduction of specific functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The sulfonamide moiety is a privileged scaffold, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The synthesis of these vital compounds often relies on the reaction of an amine with a sulfonyl chloride. This guide provides a comparative analysis of 2-Cyano-5-methylbenzenesulfonyl chloride as a reagent in the synthesis of bioactive sulfonamides, evaluating its potential advantages and comparing it with other commonly used sulfonyl chlorides.
Introduction to this compound
This compound is an aromatic sulfonyl chloride characterized by the presence of a methyl group and a cyano group on the benzene ring. The cyano group, being strongly electron-withdrawing, is anticipated to enhance the reactivity of the sulfonyl chloride group towards nucleophilic attack by amines, potentially leading to faster reaction times and higher yields in sulfonamide synthesis. This enhanced reactivity can be particularly advantageous in the late-stage functionalization of complex molecules, a common strategy in modern drug discovery.[1]
Comparison with Alternative Sulfonyl Chlorides
The selection of a sulfonylating agent is a critical step in the synthesis of sulfonamide-containing drug candidates. While a plethora of sulfonyl chlorides are commercially available, a few stand out as common choices in medicinal chemistry. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and dansyl chloride.
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) | Dansyl chloride |
| Reactivity | High (activated by electron-withdrawing cyano group) | Moderate | High |
| Key Structural Feature | Cyano and methyl substitution | Methyl substitution | N,N-dimethylamino naphthalene ring |
| Primary Application | Synthesis of bioactive sulfonamides | Synthesis of sulfonamides and as a protecting group | Fluorescent labeling of amines and proteins |
| Potential Advantage | Potentially higher reaction rates and yields. The cyano group can serve as a handle for further chemical modification. | Well-established reactivity and protocols. | Provides fluorescent properties to the target molecule. |
| Molecular Weight | 215.66 g/mol | 190.65 g/mol | 269.75 g/mol |
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents) to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Visualizing the Synthesis and its Rationale
The synthesis of a sulfonamide is a cornerstone reaction in medicinal chemistry. The following diagrams illustrate the general workflow and the rationale behind using substituted sulfonyl chlorides.
Caption: General workflow for sulfonamide synthesis.
Caption: Rationale for using substituted sulfonyl chlorides.
Conclusion
This compound presents itself as a promising reagent for the synthesis of sulfonamides in drug discovery. The presence of the electron-withdrawing cyano group is expected to enhance its reactivity, potentially offering advantages in terms of reaction efficiency. While specific, direct comparative data on its performance against other sulfonyl chlorides in the synthesis of known drugs is limited in publicly available literature, its chemical properties suggest it is a valuable tool for medicinal chemists. Further studies documenting its application and comparing its efficacy in the synthesis of a range of bioactive molecules would be beneficial to fully elucidate its potential in drug development. Researchers are encouraged to consider this reagent, particularly when increased reactivity or a synthetic handle for further molecular elaboration is desired.
References
A Comparative Spectroscopic Guide to 2-Cyano-5-methylbenzenesulfonyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Cyano-5-methylbenzenesulfonyl chloride and its structural isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification and for monitoring their reactions in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document presents a summary of expected and experimental spectroscopic data, detailed analytical protocols, and visual workflows to aid in the characterization of this important class of organic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its isomers. The data is a combination of experimentally reported values and predicted values based on established spectroscopic principles for analogous structures.
Table 1: ¹H NMR Spectral Data (Predicted/Typical)
| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Methyl Protons (ppm) | Coupling Constants (J) (Hz) |
| This compound | 7.5 - 8.2 (m, 3H) | 2.5 (s, 3H) | ortho: 7-9, meta: 2-3 |
| 4-Cyano-2-methylbenzenesulfonyl chloride | 7.6 - 8.0 (m, 3H) | 2.7 (s, 3H) | ortho: 7-9, meta: 2-3 |
| 4-Cyano-3-methylbenzenesulfonyl chloride | 7.7 - 8.1 (m, 3H) | 2.6 (s, 3H) | ortho: 7-9, meta: 2-3 |
| 5-Cyano-2-methylbenzenesulfonyl chloride | 7.4 - 7.9 (m, 3H) | 2.8 (s, 3H) | ortho: 7-9, meta: 2-3 |
Table 2: ¹³C NMR Spectral Data (Predicted/Typical)
| Compound | Chemical Shift (δ) of Aromatic Carbons (ppm) | Chemical Shift (δ) of Cyano Carbon (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) | Chemical Shift (δ) of C-SO₂Cl (ppm) |
| This compound | 125 - 145 | ~115 | ~21 | ~140 |
| 4-Cyano-2-methylbenzenesulfonyl chloride | 128 - 148 | ~116 | ~20 | ~138 |
| 4-Cyano-3-methylbenzenesulfonyl chloride | 126 - 146 | ~117 | ~19 | ~139 |
| 5-Cyano-2-methylbenzenesulfonyl chloride | 127 - 147 | ~114 | ~22 | ~141 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | SO₂ Asymmetric Stretch (cm⁻¹) | SO₂ Symmetric Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | S-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1380 (strong) | ~1180 (strong) | ~2230 (medium) | ~570 (medium) | 1600-1450 (medium-weak) |
| 4-Cyano-2-methylbenzenesulfonyl chloride | ~1385 (strong) | ~1185 (strong) | ~2235 (medium) | ~575 (medium) | 1600-1450 (medium-weak) |
| 4-Cyano-3-methylbenzenesulfonyl chloride | ~1375 (strong) | ~1175 (strong) | ~2225 (medium) | ~565 (medium) | 1600-1450 (medium-weak) |
| 5-Cyano-2-methylbenzenesulfonyl chloride | ~1390 (strong) | ~1190 (strong) | ~2240 (medium) | ~580 (medium) | 1600-1450 (medium-weak) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₈H₆ClNO₂S | 215.66 | 215.99 | 237.98 | [M-Cl]⁺, [M-SO₂Cl]⁺ |
| 4-Cyano-2-methylbenzenesulfonyl chloride | C₈H₆ClNO₂S | 215.66 | 215.99 | 237.98 | [M-Cl]⁺, [M-SO₂Cl]⁺ |
| 4-Cyano-3-methylbenzenesulfonyl chloride | C₈H₆ClNO₂S | 215.66 | 215.99 | 237.98 | [M-Cl]⁺, [M-SO₂Cl]⁺ |
| 5-Cyano-2-methylbenzenesulfonyl chloride | C₈H₆ClNO₂S | 215.66 | 215.99 | 237.98 | [M-Cl]⁺, [M-SO₂Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data with a spectral width of approximately 250 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Record the spectrum in transmittance or absorbance mode.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500).
-
The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.
-
-
Data Acquisition (Tandem Mass Spectrometry - MS/MS):
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Analysis of the fragmentation pattern can provide structural information.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Comparative Analysis of 2-Cyano-5-methylbenzenesulfonyl Chloride and Analogues via ¹H NMR Spectroscopy
For Immediate Release
A detailed comparative analysis of the ¹H NMR spectral data for 2-Cyano-5-methylbenzenesulfonyl chloride and two structurally related alternatives, 4-methylbenzenesulfonyl chloride (tosyl chloride) and 4-cyanobenzenesulfonyl chloride, is presented for researchers, scientists, and professionals in drug development. This guide offers a side-by-side view of their proton nuclear magnetic resonance characteristics, supported by established experimental protocols, to aid in the identification and differentiation of these important sulfonyl chloride reagents.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its selected analogues. The data is presented to facilitate easy comparison of chemical shifts (δ), signal multiplicity, and integration values.
| Compound | Structure | Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Solvent |
| This compound | ![]() | -CH₃ | Data not publicly available | N/A | N/A | N/A |
| Aromatic H | Data not publicly available | N/A | N/A | N/A | ||
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | -CH₃ | 2.43 | s | 3H | CDCl₃ | |
| Aromatic H | 7.80 (d, J = 8.4 Hz) | d | 2H | CDCl₃ | ||
| Aromatic H | 7.35 (d, J = 8.4 Hz) | d | 2H | CDCl₃ | ||
| 4-Cyanobenzenesulfonyl chloride | Aromatic H | 8.15-8.21 | m | 2H | CDCl₃ | |
| Aromatic H | 7.91-7.97 | m | 2H | CDCl₃[1] |
Note: Despite extensive searches of scientific databases and chemical supplier catalogs, the explicit ¹H NMR spectral data for this compound was not publicly available at the time of this publication. Researchers in possession of this compound are encouraged to perform ¹H NMR analysis based on the provided experimental protocol.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H NMR spectra for small organic molecules like sulfonyl chlorides.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Thoroughly mix the solution to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
The ¹H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[1]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard one-pulse experiment is typically used.
-
The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-2 seconds) to ensure quantitative integration, if required.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
Logical Workflow for Spectral Comparison
The following diagram illustrates a logical workflow for the comparison of the ¹H NMR spectral data of the target compound and its alternatives.
References
A Comparative Guide to the Reaction Products of 2-Cyano-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected reaction products of 2-Cyano-5-methylbenzenesulfonyl chloride and its alternatives, supported by experimental data from closely related compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes p-toluenesulfonyl chloride (tosyl chloride, TsCl), a structurally similar and extensively studied arylsulfonyl chloride, as a benchmark for comparison. This approach allows for a robust understanding of the expected reactivity, potential yields, and reaction conditions applicable to the target compound.
Introduction to this compound
This compound is an aromatic sulfonyl chloride featuring a nitrile (-CN) and a methyl (-CH3) group on the benzene ring. Like other sulfonyl chlorides, it is a reactive electrophile, making it a valuable reagent in organic synthesis for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the cyano group is expected to enhance the electrophilicity of the sulfonyl sulfur, potentially leading to higher reactivity compared to simple alkyl-substituted analogs like p-toluenesulfonyl chloride.
Comparative Analysis of Sulfonamide Formation
The most common reaction of arylsulfonyl chlorides is the sulfonylation of primary and secondary amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry.
Reaction with Primary and Secondary Amines
The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride, which is typically neutralized by a base.
General Reaction Scheme:
Figure 1: General synthesis of sulfonamides.
Performance Data: p-Toluenesulfonyl Chloride as a Benchmark
The following table summarizes the reaction of p-toluenesulfonyl chloride with various amines, providing an indication of the expected yields and conditions.
| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | Pyridine | Dichloromethane | Room Temperature, 24h | Not specified, but successful synthesis | [1] |
| Dibutylamine | 1.0 M NaOH (aq) | Water | Not specified | 94 | [2][3] |
| 1-Octylamine | 1.0 M NaOH (aq) | Water | Not specified | 98 | [2][3] |
| Hexamethylenimine | 1.0 M NaOH (aq) | Water | Not specified | 97 | [2][3] |
| Allylamine | 0.535 M NaOH (aq) | Tetrahydrofuran | Room Temperature, 24h | 67 (for the second step of N-benzylation) | [4][5] |
| Various Amines | None | None (Solvent-free) | Microwave irradiation | Excellent | [6] |
Alternative Methods for Sulfonamide Synthesis
While the reaction of sulfonyl chlorides with amines is the most traditional method, concerns over the stability and handling of sulfonyl chlorides have led to the development of alternative strategies.
-
From Methyl Sulfinates: A two-step process involving the reaction of methyl sulfinates with lithium amides followed by oxidation offers a milder and more general route to sulfonamides. This method avoids the use of potentially hazardous sulfonyl chlorides.
-
One-Pot Synthesis from Thiols/Disulfides: Thiols and disulfides can be converted to their corresponding sulfonyl chlorides in situ, which then react with amines to provide sulfonamides in a one-pot procedure. This approach avoids the isolation of the sulfonyl chloride intermediate.
Comparative Analysis of Sulfonate Ester Formation
Arylsulfonyl chlorides also react with alcohols and phenols to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are also found in various bioactive compounds.
Reaction with Alcohols and Phenols
The reaction mechanism is analogous to sulfonamide formation, with the alcohol or phenol acting as the nucleophile. The reaction is typically carried out in the presence of a base to activate the hydroxyl group and neutralize the HCl byproduct.
General Reaction Scheme:
Figure 2: General synthesis of sulfonate esters.
Performance Data: p-Toluenesulfonyl Chloride as a Benchmark
The following table presents data for the formation of sulfonate esters from p-toluenesulfonyl chloride.
| Alcohol/Phenol | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Triethylamine, DMAP | Dichloromethane | 0°C for 30 min, then 15°C for 12h | Not specified, but successful synthesis | [7] |
| n-Butanol | 5 N NaOH (aq) | Water | < 15°C | 50-54 | [8] |
| Phenol | Pyridine | Not specified | Not specified | Not specified, but successful synthesis | [9] |
| 2-Chlorophenol | Not specified | Not specified | Not specified | 89 | |
| 2-Nitrophenol | Not specified | Not specified | Not specified | 73 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a sulfonamide and a sulfonate ester using p-toluenesulfonyl chloride as a representative reagent. These protocols can be adapted for use with this compound.
Synthesis of N-(4-methylbenzyl)-4-methylbenzenesulfonamide[1]
-
To a stirring mixture of 4-methylbenzylamine (0.75 ml, 5.90 mmol) and pyridine (0.48 ml, 5.90 mmol) in 10 ml of degassed dichloromethane under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Acidify the mixture with 5 M HCl and dilute with 15 ml of dichloromethane.
-
Wash the organic phase with water.
-
Combine the aqueous layers and back-extract with dichloromethane (10 ml).
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the product.
Synthesis of Benzyl p-Toluenesulfonate[7]
-
To a solution of benzyl alcohol (1.0 mmol), triethylamine (1.5 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 mmol) in dichloromethane (5 mL) at 0°C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at 15°C for 12 hours.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram:
Figure 3: General experimental workflow for sulfonylation reactions.
Conclusion
This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters. Based on the extensive data available for the closely related p-toluenesulfonyl chloride, it is expected to react efficiently with a wide range of amines, alcohols, and phenols to produce the corresponding sulfonated products in good to excellent yields. The presence of the electron-withdrawing cyano group may enhance its reactivity, potentially allowing for milder reaction conditions or shorter reaction times. For applications where the use of sulfonyl chlorides is not desirable, alternative methods such as those starting from methyl sulfinates or thiols provide viable synthetic routes. The experimental protocols provided for p-toluenesulfonyl chloride serve as a solid foundation for the development of specific procedures for this compound.
References
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-(Benzenesulfonyl)phenol | 7402-69-9 | Benchchem [benchchem.com]
A Researcher's Guide to the Analytical Characterization of 2-Cyano-5-methylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates like 2-Cyano-5-methylbenzenesulfonyl chloride is fundamental to ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of analytical techniques for this purpose, with a focus on mass spectrometry and its alternatives. Supported by experimental data and detailed protocols, this document aims to assist in the selection and implementation of the most suitable analytical methodologies.
This compound (C₈H₆ClNO₂S, Molecular Weight: 215.66 g/mol ) is a key building block in medicinal chemistry and materials science.[1] Its inherent reactivity, crucial for its synthetic utility, also presents analytical challenges. This guide offers an objective comparison of mass spectrometry, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) for the comprehensive analysis of this compound.
Performance Comparison of Analytical Techniques
The choice of analytical technique is dictated by the specific analytical goal, whether it be structural elucidation, purity assessment, or quantitative analysis. Each method offers distinct advantages and limitations.
| Technique | Principle | Primary Use | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Structural elucidation, molecular weight determination, impurity identification. | High sensitivity, provides detailed structural information through fragmentation. | May require chromatographic coupling for complex mixtures, potential for in-source degradation of labile compounds. |
| HPLC-UV | Separates compounds in a liquid mobile phase followed by UV detection. | Quantitative analysis, purity assessment. | Robust, cost-effective, suitable for non-volatile and thermally labile compounds.[2][3][4] | Lower sensitivity than MS, co-eluting impurities can interfere with quantification.[5] |
| GC-MS | Separates volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Analysis of volatile and semi-volatile compounds, impurity profiling. | High separation efficiency, provides definitive identification of volatile impurities.[2][3][4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[2][3] |
Mass Spectrometry of this compound
Mass spectrometry is a powerful tool for the structural confirmation of this compound. Electron ionization (EI) is a common technique for the analysis of sulfonyl chlorides. The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern that aids in structural elucidation.
Expected Fragmentation Pattern
Based on the analysis of similar aromatic sulfonyl chlorides, the electron ionization mass spectrum of this compound is expected to exhibit the following key fragmentation pathways:
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the intact molecule. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster (M and M+2 in an approximate 3:1 ratio).
-
Loss of Chlorine Radical (M - Cl)⁺: A significant fragment resulting from the cleavage of the S-Cl bond.
-
Loss of Sulfur Dioxide (M - SO₂)⁺: Elimination of SO₂ from the molecular ion.
-
Formation of the Aryl Cation: Cleavage of the C-S bond leading to the formation of the cyanotolyl cation.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Analytical Techniques
While mass spectrometry is invaluable for structural information, chromatographic techniques are essential for quantitative analysis and purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantitative analysis of sulfonyl chlorides. Due to their reactivity, derivatization is often employed to enhance stability and detectability.
Experimental Protocol: Quantitative Analysis by HPLC-UV (with derivatization)
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a dry aprotic solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
To an aliquot of each standard and sample solution, add a solution of a primary or secondary amine (e.g., benzylamine) in excess to convert the sulfonyl chloride to a stable sulfonamide derivative.
-
Allow the reaction to proceed to completion.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: At a wavelength where the sulfonamide derivative has maximum absorbance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of the derivative in the sample solution from the calibration curve.
-
Calculate the purity or concentration of the original this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For sulfonyl chlorides, which can be thermally labile, derivatization to a more stable compound (e.g., a sulfonamide) is a common strategy to prevent degradation in the injector and column.[6]
Experimental Protocol: Purity Analysis by GC-MS (with derivatization)
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) to form the corresponding sulfonamide.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.
-
Analyze the mass spectrum of the main peak to confirm its identity.
-
Identify and analyze the mass spectra of any impurity peaks.
-
Calculate the relative purity based on the peak areas.
-
Workflow and Method Selection
The selection of an appropriate analytical workflow depends on the specific research question. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: General workflow for the analytical characterization of this compound.
To aid in selecting the most appropriate technique, the following decision tree highlights key considerations:
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The comprehensive characterization of this compound necessitates a multi-technique approach. Mass spectrometry is indispensable for unambiguous structural confirmation, providing detailed information on molecular weight and fragmentation. For quantitative analysis and purity assessment, HPLC-UV and GC-MS are powerful and complementary techniques. The choice between HPLC and GC-MS will largely depend on the volatility of the compound and any potential impurities, with derivatization often being a key step to ensure analytical robustness. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate analytical strategy to ensure the quality and integrity of their chemical entities.
References
- 1. Cas 197960-31-9,this compound | lookchem [lookchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. amptechfl.com [amptechfl.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Nitro Group's Superior Electron-Withdrawing Strength Outpaces the Cyano Group in Influencing Chemical Reactivity
A comprehensive analysis of Hammett constants, pKa values, and reaction kinetics reveals the nitro group as a more potent electron-withdrawing substituent than the cyano group, with significant implications for aromatic substitution reactions and acidity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the electronic effects of these two crucial functional groups, supported by experimental data and methodologies.
The ability of a substituent to withdraw electron density from a reaction center plays a critical role in determining the rate and mechanism of chemical reactions. Both the cyano (-CN) and nitro (-NO₂) groups are well-established electron-withdrawing groups due to the electronegativity of their constituent atoms and their ability to participate in resonance delocalization. However, a quantitative comparison of their effects is essential for precise control over chemical reactivity in fields such as medicinal chemistry and materials science.
Quantitative Comparison of Electron-Withdrawing Effects
The electron-withdrawing strength of the cyano and nitro groups can be quantitatively assessed through Hammett substituent constants (σ) and the acidity (pKa) of substituted phenols and anilinium ions. The Hammett constant is a measure of the electronic influence of a substituent in the meta (σm) or para (σp) position of a benzene ring. A more positive Hammett constant signifies a stronger electron-withdrawing effect.
Similarly, the pKa of a substituted phenol or anilinium ion provides a direct measure of the substituent's ability to stabilize the corresponding phenoxide or aniline conjugate base. A lower pKa value indicates a stronger acid, which corresponds to greater stabilization of the negative charge by the electron-withdrawing group.
| Parameter | Substituent | Cyano (-CN) | Nitro (-NO₂) |
| Hammett Constant | σp | +0.66[1][2] | +0.78[1][2] |
| σm | +0.56[1][2] | +0.71[1][2] | |
| σ⁻ | +0.89[1][3] | +1.25[1][3] | |
| Acidity | pKa of p-substituted phenol | 7.97[4][5] | 7.15[4] |
| pKa of m-substituted phenol | 8.61[4][5] | 8.40 | |
| pKa of p-substituted anilinium ion | ~1.8 (estimated) | 1.02[6] | |
| pKa of m-substituted anilinium ion | ~3.5 (estimated) | 2.50[6] |
The data presented in the table consistently demonstrates that the nitro group exhibits a stronger electron-withdrawing effect than the cyano group. The Hammett constants (σp, σm, and σ⁻) are all more positive for the nitro group. The σ⁻ value, which is particularly relevant for reactions involving the development of a negative charge para to the substituent (like in the ionization of phenols), shows the most significant difference, highlighting the superior resonance-withdrawing ability of the nitro group. This is further corroborated by the lower pKa values of nitrophenols and nitroanilinium ions compared to their cyano-substituted counterparts, indicating greater stabilization of the conjugate base by the nitro group.
Impact on Chemical Reactivity
The differing electron-withdrawing strengths of the cyano and nitro groups have a profound impact on the rates of various chemical reactions, most notably aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, electron-withdrawing groups are essential as they activate the aromatic ring towards attack by a nucleophile by stabilizing the negatively charged Meisenheimer intermediate.[7][8][9] The stronger the electron-withdrawing group, the greater the stabilization and the faster the reaction rate. Consequently, nitro-substituted aryl halides undergo nucleophilic aromatic substitution significantly faster than their cyano-substituted analogs. For instance, the presence of a nitro group at the para position to a leaving group dramatically increases the rate of substitution compared to an unsubstituted ring, and this activating effect is more pronounced than that of a cyano group.[9]
Electrophilic Aromatic Substitution (EAS)
Conversely, in electrophilic aromatic substitution, electron-withdrawing groups deactivate the aromatic ring towards attack by an electrophile by destabilizing the positively charged Wheland intermediate (arenium ion).[3] The stronger the deactivating group, the slower the reaction rate. Therefore, both cyanobenzene and nitrobenzene are significantly less reactive than benzene in electrophilic aromatic substitution reactions such as nitration and halogenation. Given that the nitro group is a stronger electron-withdrawing group, nitrobenzene is more strongly deactivated and reacts slower than cyanobenzene. For example, in competitive nitration experiments, the more reactive aromatic compound will react preferentially.
Experimental Protocols
Determination of Hammett Constants
Hammett constants are typically determined by measuring the ionization constants (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.
-
Preparation of Solutions: A series of precisely concentrated solutions of the substituted benzoic acids and the unsubstituted benzoic acid are prepared in deionized water.
-
pH Measurement: The pH of each solution is measured using a calibrated pH meter.
-
Calculation of Ka: The acid dissociation constant (Ka) for each acid is calculated from the pH and the initial concentration of the acid.
-
Determination of σ: The Hammett substituent constant (σ) is then calculated using the Hammett equation: σ = log(Ka / Ka₀) where Ka is the ionization constant of the substituted benzoic acid and Ka₀ is the ionization constant of benzoic acid.
Determination of pKa Values of Phenols
The pKa values of phenols can be determined spectrophotometrically.
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.
-
Preparation of Phenol Solutions: A stock solution of the substituted phenol is prepared and then diluted in each of the buffer solutions to a constant concentration.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the phenoxide ion.
-
Data Analysis: The pKa is determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the phenol.
Kinetic Study of Nucleophilic Aromatic Substitution
The rate of a nucleophilic aromatic substitution reaction can be followed by monitoring the disappearance of a reactant or the appearance of a product over time, often using spectroscopic methods.
-
Reaction Setup: The aryl halide and the nucleophile are mixed in a suitable solvent at a constant temperature in a reaction vessel (e.g., a cuvette for a spectrophotometer).
-
Monitoring the Reaction: The concentration of a colored reactant or product is monitored over time by measuring the absorbance at a specific wavelength.
-
Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The second-order rate constant is then calculated by dividing k_obs by the concentration of the reactant in excess.
Visualization of Reactivity Principles
The following diagrams illustrate the logical relationships governing the influence of electron-withdrawing groups on the stability of reaction intermediates and, consequently, the reaction rates in aromatic substitution reactions.
Figure 1: Influence of Electron-Withdrawing Group (EWG) strength on SNAr and EAS reaction rates.
References
- 1. nitt.edu [nitt.edu]
- 2. internationaljournalssrg.org [internationaljournalssrg.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution | Bartleby [bartleby.com]
- 7. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 8. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 9. community.wvu.edu [community.wvu.edu]
A Comparative Guide: 2-Cyano-5-methylbenzenesulfonyl chloride versus Benzenesulfonyl chloride in Synthesis
In the realm of drug discovery and development, the synthesis of sulfonamides is a cornerstone for creating a diverse array of therapeutic agents. The choice of sulfonating agent is critical to the efficiency and success of these synthetic routes. This guide provides a detailed comparison between 2-Cyano-5-methylbenzenesulfonyl chloride and the conventional benzenesulfonyl chloride, highlighting the advantages conferred by the substituted aromatic ring in the former.
Enhanced Reactivity of this compound
The primary advantage of this compound lies in its enhanced reactivity, which stems from the electronic properties of its substituents. The benzene ring of this molecule is adorned with both a cyano (-CN) group and a methyl (-CH₃) group. The cyano group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This heightened electrophilicity makes it more susceptible to nucleophilic attack by amines or alcohols, the crucial step in the formation of sulfonamides and sulfonate esters respectively.
Conversely, benzenesulfonyl chloride lacks such activating groups. The presence of the electron-withdrawing cyano group in this compound is expected to lead to faster reaction rates and potentially higher yields, allowing for more efficient synthetic processes. This can be particularly advantageous when working with less reactive amines or when milder reaction conditions are desirable to preserve sensitive functional groups elsewhere in the molecule.
Comparative Performance Data
While direct head-to-head comparative studies with quantitative data are not extensively available in published literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The enhanced reactivity of sulfonyl chlorides bearing electron-withdrawing groups is a well-established phenomenon.
Below is a table summarizing the key characteristics and expected performance differences in a typical sulfonylation reaction.
| Feature | Benzenesulfonyl chloride | This compound | Advantage of this compound |
| Structure | Unsubstituted benzene ring | Benzene ring with an electron-withdrawing cyano group and an electron-donating methyl group | The cyano group enhances reactivity. |
| Reactivity | Standard | Higher due to increased electrophilicity of the sulfur atom | Faster reaction times and more efficient conversion. |
| Reaction Conditions | Often requires elevated temperatures or longer reaction times | Milder conditions (lower temperatures, shorter times) may be sufficient | Better for sensitive substrates and energy efficiency. |
| Yields | Good to high, but can be lower with less reactive nucleophiles | Expected to be higher, especially with challenging substrates | Improved overall efficiency of the synthesis. |
| Selectivity | Standard | Potentially higher in competitive reactions due to faster reaction with the primary nucleophile | Cleaner reaction profiles and easier purification. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a sulfonamide. This can be adapted for either benzenesulfonyl chloride or this compound, with the expectation that reactions with the latter may proceed more rapidly.
General Procedure for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
Benzenesulfonyl chloride or this compound (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
The amine (1.0 eq) is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
The base (pyridine or triethylamine, 1.5 eq) is added to the solution.
-
The flask is cooled in an ice bath to 0 °C.
-
The sulfonyl chloride (1.1 eq), dissolved in a minimal amount of the same solvent, is added dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours). Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure sulfonamide.
Note: When using the more reactive this compound, it is advisable to monitor the reaction closely as it may reach completion in a shorter timeframe. The reaction temperature may also be kept at 0 °C for the entire duration for sensitive substrates.
Visualizing the Chemical Logic and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of 2-Cyano-5-methylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2-Cyano-5-methylbenzenesulfonyl chloride (CAS No. 197960-31-9), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this corrosive and harmful substance.
This compound is a reactive chemical that causes severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin.[1] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety. Adherence to the following protocols will ensure the safe neutralization and disposal of this compound.
Key Safety and Hazard Information
A summary of critical safety data for this compound is presented below. This information is essential for risk assessment prior to handling or disposal.
| Hazard Classification | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] | Protective gloves, Protective clothing[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[1] | Eye protection (Goggles, EN 166), Face protection[1] |
| Corrosive to Metals | H290: May be corrosive to metals[2] | Respiratory protection (as per OSHA 29 CFR 1910.134 or European Standard EN 149)[1] |
Disposal Workflow
The proper disposal route for this compound is contingent on the quantity of waste. The following diagram outlines the decision-making process for handling residual versus bulk quantities.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Quenching and Neutralization of Residual Quantities
This protocol is intended for small, residual amounts of this compound, such as the residue in reaction glassware. This procedure hydrolyzes the reactive sulfonyl chloride to its more stable sulfonic acid salt.[3]
Objective: To safely neutralize residual this compound.
Materials:
-
Residual this compound in glassware.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or pH meter.
-
Appropriate PPE (lab coat, safety goggles, face shield, chemical-resistant gloves).
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the flask containing the residual chemical on a stir plate within an ice bath to manage heat generation during neutralization.
-
Neutralization: While stirring, slowly and carefully add a 1 M solution of sodium hydroxide to the glassware. The sulfonyl chloride will react with the base in an exothermic reaction. Maintain a cold temperature to control the reaction rate.
-
pH Verification: After the initial reaction has subsided, remove the glassware from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution. The target pH is between 7 and 9.[3] If the solution is still acidic, incrementally add more 1 M NaOH solution until the desired pH is achieved.[3]
-
Final Disposal: Once the solution is confirmed to be neutral or slightly basic, transfer it to a designated and properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health and Safety (EHS) department.[3]
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of unreacted this compound must not be neutralized in the lab.[3] They should be disposed of as hazardous waste through professional services.
Objective: To safely package and dispose of bulk this compound and associated contaminated materials.
Procedure:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring from a damaged or unsuitable container, use a new, compatible container that is clearly labeled. The label must include the full chemical name, "this compound," and all relevant hazard warnings (e.g., "Corrosive," "Harmful").[3]
-
Spill Cleanup Materials: Any materials used to clean up spills of this chemical, such as absorbent pads or sand, must be collected and placed in a designated hazardous waste container.[1]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as water, bases, metals, and alcohols.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Always follow local, regional, and national hazardous waste regulations.[1]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or reuse.
Procedure:
-
Rinsing: In a fume hood, rinse the empty container three times with a 5% aqueous sodium hydroxide or soda ash solution.[2]
-
Water Rinse: Follow the base rinse with three rinses of water.
-
Disposal of Rinsate: The rinsate from both steps is considered hazardous and must be collected in the "Aqueous Hazardous Waste" container.
-
Final Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines. Observe all label safeguards until the container is cleaned and destroyed.[2]
References
Personal protective equipment for handling 2-Cyano-5-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Cyano-5-methylbenzenesulfonyl chloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause severe skin burns and eye damage.[1] Strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Material: Nitrile or Butyl rubber. Thickness: Greater than 0.4 mm. Breakthrough Time: Greater than 480 minutes for sustained contact. For incidental contact, gloves should be changed immediately upon contamination. |
| Eyes/Face | Safety goggles and face shield | Goggles must be compliant with European standard EN 166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn over safety goggles to protect against splashes. |
| Body | Chemical-resistant lab coat or apron | Wear a long-sleeved, chemical-resistant lab coat. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | NIOSH-approved respirator | For small-scale laboratory use in a well-ventilated area or chemical fume hood, a half-mask respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. For larger quantities, emergency situations, or in poorly ventilated areas, a full-facepiece respirator with OV/AG cartridges or a self-contained breathing apparatus (SCBA) is required. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2.2. Handling Procedures:
-
Before handling, inspect all PPE for integrity.
-
Weigh and dispense the chemical in a fume hood.
-
Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency Procedures: Spill Response
A minor spill is defined as a quantity that can be safely cleaned up by trained laboratory personnel. A major spill requires evacuation and professional emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

